3-Hydroxy-3-methylpentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-methylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCUSEDRQWYNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279826 | |
| Record name | 3-hydroxy-3-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-24-7 | |
| Record name | NSC31641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31340 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-3-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-3-methylpentan-2-one: Discovery and Natural Occurrence
This technical guide provides a comprehensive overview of the current scientific understanding of 3-hydroxy-3-methylpentan-2-one, a volatile organic compound identified in roasted chicory. This document is intended for researchers, scientists, and professionals in the fields of food science, natural products, and drug development.
Introduction
This compound is a tertiary alpha-hydroxy ketone with the chemical formula C₆H₁₂O₂. While its presence has been noted in the volatile fraction of roasted chicory, a definitive initial discovery and a comprehensive toxicological and pharmacological profile are not extensively documented in publicly available literature. Its likely formation during the roasting of chicory root suggests a role as a flavor or aroma compound, generated through the complex series of chemical reactions known as the Maillard reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem |
| Molecular Weight | 116.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 560-24-7 | PubChem |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Discovery and Natural Occurrence
While a singular, seminal report on the discovery of this compound is not apparent in the surveyed literature, its identification is linked to the analysis of volatile compounds in roasted chicory (Cichorium intybus L.). The roasting process induces profound chemical changes in the chicory root, leading to the formation of a complex array of aroma and flavor compounds. It is within this complex matrix that this compound has been identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
The natural occurrence of this compound appears to be linked to thermally processed foods, where the necessary precursors (amino acids and reducing sugars) are present. To date, roasted chicory is the most prominently cited natural source of this compound.
Proposed Formation Pathway
The formation of this compound in roasted chicory is most plausibly attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. A likely precursor for this specific ketone is the amino acid L-isoleucine. The proposed pathway involves the Strecker degradation of isoleucine.
The key steps in this proposed pathway are:
-
Strecker Degradation of Isoleucine: In the presence of a dicarbonyl compound (formed during the Maillard reaction), the amino acid L-isoleucine undergoes Strecker degradation to yield 2-methylbutanal.
-
Aldol-type Condensation: It is postulated that a subsequent reaction, possibly an aldol-type condensation involving acetaldehyde (B116499) (also a product of the Maillard reaction), could lead to the formation of the carbon skeleton of this compound.
-
Oxidation: A final oxidation step would then yield the target molecule, this compound.
Experimental Protocols
The following is a generalized protocol for the isolation and identification of this compound from roasted chicory, based on common methodologies for the analysis of volatile compounds in food matrices.
4.1. Sample Preparation
-
Obtain commercially available roasted chicory root.
-
Grind the roasted chicory root to a fine powder using a laboratory mill.
-
Store the powdered sample in an airtight container at -20°C until extraction.
4.2. Isolation of Volatile Compounds by Simultaneous Distillation-Extraction (SDE)
-
Place a known amount (e.g., 50 g) of the powdered chicory sample into a 1 L round-bottom flask with 500 mL of distilled water.
-
Add an internal standard (e.g., 2-octanol) to the flask for quantification purposes.
-
Connect the flask to a Likens-Nickerson type simultaneous distillation-extraction (SDE) apparatus.
-
Use a suitable organic solvent with a low boiling point (e.g., dichloromethane (B109758) or diethyl ether) in the solvent flask of the SDE apparatus.
-
Heat both the sample flask and the solvent flask. The steam from the sample flask will carry the volatile compounds into the condenser, where they will be condensed along with the solvent vapor.
-
Continue the distillation-extraction for a sufficient time (e.g., 2-3 hours) to ensure efficient extraction of the volatile compounds.
-
After extraction, carefully collect the organic solvent containing the extracted volatiles.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4.3. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Inject a small aliquot (e.g., 1 µL) of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C) to separate the volatile compounds based on their boiling points.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that will encompass the molecular ion and fragment ions of the target compound (e.g., m/z 35-350).
-
Ion Source Temperature: Set to a standard temperature (e.g., 230°C).
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from a reputable mass spectral library (e.g., NIST, Wiley).
-
Quantify the compound by comparing its peak area to that of the internal standard.
-
An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentan-2-one, a tertiary alpha-hydroxy ketone, is a valuable organic compound with applications as an intermediate in various chemical syntheses. Understanding its physicochemical properties is paramount for its effective use in research and development, particularly in fields such as medicinal chemistry and material science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while several computed values are available from reliable databases, experimentally determined data for some properties of this specific molecule are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| CAS Number | 560-24-7 | Guidechem[2] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(C)(C(=O)C)O | PubChem[1] |
| InChIKey | KHCUSEDRQWYNDS-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point | No experimental data available | |
| Melting Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility in Water | No experimental data available | |
| pKa (acidic) | No experimental data available | |
| logP (Octanol-Water Partition Coefficient) | 0.4 (Computed) | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (Computed) | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | Guidechem[2] |
| Rotatable Bond Count | 2 (Computed) | Guidechem[2] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | PubChem[1] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Small-scale distillation apparatus (including a round-bottom flask, condenser, and receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature range is the boiling point.
Determination of Melting Point
For solid compounds, the melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Capillary tubes
-
Sample of the solid compound
Procedure:
-
Finely powder a small amount of the solid compound.
-
Pack the powdered solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly at first, and then more slowly as the expected melting point is approached (approximately 1-2 °C per minute).
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Add a known mass (e.g., 10 mg) of this compound to a test tube.
-
Add a known volume (e.g., 1 mL) of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved.
-
If the substance dissolves, it is classified as soluble. If not, it is classified as insoluble. For quantitative analysis, the concentration of the dissolved substance can be determined using techniques like HPLC or UV-Vis spectroscopy after separating the undissolved solid.
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.
Apparatus:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of the n-octanol and water to a separatory funnel.
-
Add a known amount of the compound stock solution to the separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and the octanol (B41247) layers.
-
Determine the concentration of the compound in each layer using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the characterization of an unknown organic compound, which is a fundamental process in chemical research and drug development.
Caption: A flowchart illustrating the systematic process for determining the physicochemical properties of a chemical compound.
Biological Activity and Signaling Pathways
Currently, there is no significant body of published literature detailing specific biological activities or signaling pathway interactions for this compound. Its primary documented use is as a chemical intermediate in organic synthesis. Researchers investigating potential biological effects of this compound would be exploring a novel area of study.
Safety Information
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Synthesis and Characterization of 3-Hydroxy-3-methylpentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 3-Hydroxy-3-methylpentan-2-one, a tertiary aldol (B89426) adduct. This document outlines two plausible synthetic routes, detailed experimental protocols, and comprehensive characterization data. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (CAS No: 560-24-7) is a keto-alcohol with the molecular formula C₆H₁₂O₂.[1] Its structure, featuring a tertiary alcohol adjacent to a ketone, makes it a potentially valuable building block in organic synthesis. The presence of both a hydroxyl and a carbonyl group allows for a variety of chemical transformations, rendering it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide details its preparation via two common and effective methods: a base-catalyzed Aldol condensation and a Grignard reaction.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 560-24-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 140-141 °C | [2] |
| Density | 0.971 g/mL at 25 °C | [2] |
| Solubility | Soluble in chloroform | [2] |
Synthetic Routes
Two primary synthetic pathways for the preparation of this compound are presented: the Aldol condensation and the Grignard reaction.
Synthesis via Aldol Condensation
The base-catalyzed Aldol condensation of 2-butanone (B6335102) and acetone (B3395972) is a straightforward approach to synthesize this compound. In this reaction, the enolate of 2-butanone acts as a nucleophile, attacking the carbonyl carbon of acetone.
Synthesis via Grignard Reaction
An alternative method involves the Grignard reaction between ethylmagnesium bromide and 2,3-butanedione (B143835) (diacetyl). The Grignard reagent adds to one of the carbonyl groups of the diketone, followed by an aqueous workup to yield the desired tertiary alcohol.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Protocol for Aldol Condensation
This protocol is adapted from general procedures for base-catalyzed aldol condensations.[3][4]
Materials:
-
2-Butanone
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 g, 25 mmol) in ethanol (20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
A mixture of 2-butanone (7.21 g, 100 mmol) and acetone (2.90 g, 50 mmol) is added dropwise to the cooled NaOH solution over 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is then neutralized with dilute hydrochloric acid to a pH of ~7.
-
The ethanol is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous ammonium chloride (50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure.
Protocol for Grignard Reaction
This protocol is based on general procedures for Grignard reactions.[5][6]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
2,3-Butanedione (diacetyl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.34 g, 55 mmol) and a small crystal of iodine.
-
A solution of ethyl bromide (5.45 g, 50 mmol) in anhydrous diethyl ether (20 mL) is placed in the dropping funnel.
-
A small amount of the ethyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The Grignard reagent is cooled in an ice bath. A solution of 2,3-butanedione (4.30 g, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel.
-
After the addition, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure.
Characterization Data
The following section details the expected characterization data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
δ 0.9 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group (-CH₂CH₃ ).
-
δ 1.2 (s, 3H): Singlet from the methyl protons attached to the tertiary carbon (-C(OH)(CH₃ )CH₂CH₃).
-
δ 1.6 (q, 2H): Quartet from the methylene (B1212753) protons of the ethyl group (-CH₂ CH₃).
-
δ 2.2 (s, 3H): Singlet corresponding to the acetyl methyl protons (-C(=O)CH₃ ).
-
δ 3.5 (s, 1H): Broad singlet from the hydroxyl proton (-OH ).
¹³C NMR (Predicted):
-
δ 8.0: -CH₂C H₃
-
δ 25.0: -C(=O)C H₃
-
δ 26.0: -C(OH)(C H₃)CH₂CH₃
-
δ 32.0: -C H₂CH₃
-
δ 75.0: -C (OH)(CH₃)CH₂CH₃
-
δ 212.0: -C (=O)CH₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Hydroxyl group stretching |
| ~2970 | C-H | Alkane stretching |
| ~1710 | C=O | Ketone carbonyl stretching |
| ~1360 | C-H | Alkane bending |
| ~1170 | C-O | Alcohol C-O stretching |
Mass Spectrometry (MS)
Note: GC-MS data is available for this compound, though a detailed fragmentation pattern is not provided in the search results.[1][9] The molecular ion peak [M]⁺ is expected at m/z = 116. Key fragmentation patterns would likely involve the loss of small neutral molecules or radicals.
Expected Fragmentation:
-
m/z = 101: Loss of a methyl radical ([M-15]⁺).
-
m/z = 87: Loss of an ethyl radical ([M-29]⁺).
-
m/z = 73: Alpha-cleavage, loss of an acetyl radical.
-
m/z = 43: Acetyl cation ([CH₃CO]⁺).
Purification and Analysis Workflow
The general workflow for the purification and analysis of the synthesized this compound is depicted below.
Conclusion
This technical guide has provided two robust and well-established methods for the synthesis of this compound. The detailed experimental protocols, along with the summarized physical, chemical, and spectral data, offer a comprehensive resource for researchers. The versatility of this molecule as a synthetic intermediate suggests its potential for broader applications in the development of novel chemical entities. Further experimental validation of the predicted spectral data is recommended for rigorous structural confirmation.
References
- 1. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. amherst.edu [amherst.edu]
- 4. webassign.net [webassign.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mimedb.org [mimedb.org]
- 8. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 3-Hydroxy-3-methylpentan-2-one: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-3-methylpentan-2-one, catering to researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow of the analytical process.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. All quantitative data is summarized in tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Singlet (broad) | 1H | -OH |
| ~2.1 | Singlet | 3H | -C(O)CH₃ |
| ~1.6 | Quartet | 2H | -CH₂CH₃ |
| ~1.2 | Singlet | 3H | -C(OH)CH₃ |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
¹³C NMR (Expected)
| Chemical Shift (ppm) | Carbon Assignment |
| ~210 - 215 | C=O (Ketone) |
| ~75 - 80 | -C(OH)- |
| ~30 - 35 | -CH₂CH₃ |
| ~25 - 30 | -C(O)CH₃ |
| ~20 - 25 | -C(OH)CH₃ |
| ~8 - 12 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400 | Strong, Broad | O-H | Stretching |
| ~2970 | Strong | C-H | Stretching (sp³) |
| ~1710 | Strong | C=O | Stretching (Ketone) |
| ~1460 | Medium | C-H | Bending (CH₂) |
| ~1370 | Medium | C-H | Bending (CH₃) |
| ~1170 | Medium | C-O | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available.[1][2] The fragmentation pattern is consistent with the structure of an aliphatic hydroxy ketone.
| m/z | Relative Intensity (%) | Possible Fragment |
| 87 | ~40 | [M - C₂H₅]⁺ |
| 73 | ~10 | [M - C(O)CH₃]⁺ |
| 59 | ~100 | [C₃H₇O]⁺ |
| 43 | ~85 | [CH₃CO]⁺ |
| 29 | ~30 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and check the depth using a sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp NMR signals.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. An adequate number of scans should be performed to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a standard pulse sequence with proton decoupling. A significantly larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Instrument Setup :
-
Perform a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition :
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation :
-
For GC-MS analysis, dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup :
-
Set up the gas chromatograph with an appropriate column and temperature program to separate the analyte from any impurities.
-
Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV.
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-200).
-
-
Data Processing :
-
Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the fragmentation pattern to spectral libraries for confirmation, if available.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
3-Hydroxy-3-methylpentan-2-one CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers for 3-Hydroxy-3-methylpentan-2-one, a tertiary alpha-hydroxy ketone. The information is presented to support research, development, and procurement activities involving this compound.
Chemical Identity and Structure
This compound is an organic compound with the molecular formula C6H12O2. Its structure features a pentanone backbone with a hydroxyl group and a methyl group attached to the third carbon atom.
Key Chemical Identifiers
A precise identification of chemical compounds is critical in scientific research and development. The following table summarizes the primary chemical identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 560-24-7[1][2][3][4] |
| IUPAC Name | This compound[5] |
| PubChem CID | 225147[1][5] |
| Molecular Formula | C6H12O2[1][5][6] |
| Molecular Weight | 116.16 g/mol [1][5][6] |
| InChI | InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3[1][5][6][7] |
| InChIKey | KHCUSEDRQWYNDS-UHFFFAOYSA-N[1][5][6][7] |
| Canonical SMILES | CCC(C)(C(=O)C)O[1][5][6][7][8] |
| Synonyms | 2-Pentanone, 3-hydroxy-3-methyl-[1][2][5]; 3-hydroxy-3-methyl-2-pentanone[1] |
It is important to note that the CAS number 115-22-0 is sometimes incorrectly associated with this compound. However, CAS 115-22-0 correctly identifies 3-Hydroxy-3-methyl-2-butanone [9][10][11][12][13], a different chemical with the molecular formula C5H10O2.
Experimental Protocols and Signaling Pathways
Currently, detailed experimental protocols and established signaling pathways specifically involving this compound are not extensively documented in publicly available scientific literature. As a relatively simple organic molecule, it is more commonly utilized as a building block in organic synthesis or as a reference compound in analytical studies.
Logical Relationship of Chemical Identifiers
The following diagram illustrates the logical connection between the common name of the compound and its fundamental chemical identifiers.
Caption: Relationship between the chemical name and its primary identifiers.
References
- 1. Page loading... [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-Pentanone, 3-hydroxy-3-methyl- (8CI,9CI) CAS#: 560-24-7 [m.chemicalbook.com]
- 4. 560-24-7(2-Pentanone,3-hydroxy-3-methyl-) | Kuujia.com [kuujia.com]
- 5. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 115-22-0 | Buy Now [molport.com]
- 7. chemcd.com [chemcd.com]
- 8. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]
- 9. 3-methyl acetoin, 115-22-0 [thegoodscentscompany.com]
- 10. scbt.com [scbt.com]
- 11. 3-Hydroxy-3-methyl-2-butanone, 90+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. 115-22-0|3-Hydroxy-3-methyl-2-butanone| Ambeed [ambeed.com]
- 13. 3-羟基-3-甲基-2-丁酮 95% anhydrous basis | Sigma-Aldrich [sigmaaldrich.com]
Tautomerism in α-Hydroxy Ketones: An In-depth Technical Guide Focused on 3-Hydroxy-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental analysis, and mechanistic understanding of tautomerism in α-hydroxy ketones, with a specific focus on 3-hydroxy-3-methylpentan-2-one. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development, offering detailed insights into the structural dynamics and reactivity of this important class of molecules.
Introduction to Tautomerism in α-Hydroxy Ketones
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism in carbonyl compounds is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons. α-Hydroxy ketones, such as this compound, possess both a hydroxyl group and a carbonyl group on adjacent carbon atoms, leading to a unique and intricate tautomeric landscape.
The keto-enol equilibrium in these molecules is influenced by a variety of factors including solvent polarity, temperature, and the presence of acid or base catalysts.[1] The ability of some α-hydroxy ketones to tautomerize into an aldehyde form is a key aspect of their chemical reactivity.[2] Understanding and quantifying this equilibrium is crucial for predicting the chemical behavior, stability, and biological activity of these compounds in various environments.
Tautomeric Forms of this compound
This compound can exist in equilibrium between its keto form and two possible enol forms. The enolization can occur towards the methyl group or the ethyl group attached to the carbonyl carbon.
-
Keto Form: this compound
-
Enol Form 1: (Z/E)-3-methylpent-2-en-2,3-diol
-
Enol Form 2: (Z/E)-3-methylenepentan-2,3-diol
The relative stability of these forms is dictated by factors such as the substitution pattern of the double bond and potential intramolecular hydrogen bonding. Generally, the keto form is thermodynamically more stable for simple ketones.[3] However, the enol form can be stabilized by conjugation or intramolecular hydrogen bonding.[4]
Mechanistic Pathways of Tautomerization
The interconversion between the keto and enol forms of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Tautomerization
Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogen. A weak base, such as water, can then deprotonate the α-carbon to form the enol.[2]
Base-Catalyzed Tautomerization
In the presence of a base, an α-hydrogen is abstracted to form an enolate ion. Subsequent protonation of the enolate oxygen by a proton source, like water, yields the enol form.[5]
Experimental Protocols for Studying Tautomerism
The quantitative analysis of tautomeric equilibria relies on various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution.[6] The distinct chemical environments of protons and carbons in the keto and enol forms give rise to separate signals in the ¹H and ¹³C NMR spectra.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.
-
Data Acquisition: Record the ¹H NMR spectrum at a specific temperature. Ensure the spectral width is sufficient to capture all signals, including the potentially broad enolic hydroxyl proton.
-
Signal Integration: Integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the α-protons of the keto form will have a different chemical shift than the vinylic protons of the enol form.[7]
-
Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the ratio of the integrated signal areas: K_eq = [Enol] / [Keto] = (Integral of Enol signal) / (Integral of Keto signal)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria by exploiting the different electronic transitions of the keto and enol forms.[8] The enol form, with its C=C double bond in conjugation with the hydroxyl group, typically exhibits a π → π* transition at a longer wavelength than the n → π* transition of the keto form.
Experimental Protocol for UV-Vis Analysis:
-
Solvent Selection: Choose a solvent that does not absorb in the region of interest and in which the compound is soluble.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of a dilute solution of this compound.
-
Data Analysis: The presence of distinct absorption bands can indicate the presence of both tautomers. The relative intensities of these bands can be used to estimate the ratio of the tautomers, although this method is often less precise than NMR for quantitative analysis without knowing the molar absorptivities of each tautomer.[9]
Gas Chromatography (GC)
Gas chromatography can be used to separate and quantify tautomers if their interconversion is slow on the chromatographic timescale. This technique is particularly useful for analyzing the composition of tautomeric mixtures in the gas phase.
Quantitative Data and Analysis
Table 1: Predicted Tautomeric Equilibrium Data for this compound in Different Solvents (Hypothetical)
| Solvent | Dielectric Constant (ε) | % Keto (Predicted) | % Enol (Predicted) | K_eq ([Enol]/[Keto]) (Predicted) |
| Hexane | 1.88 | >99 | <1 | <0.01 |
| Chloroform | 4.81 | ~98 | ~2 | ~0.02 |
| Acetone | 20.7 | ~95 | ~5 | ~0.05 |
| Methanol | 32.7 | ~90 | ~10 | ~0.11 |
| Water | 80.1 | ~85 | ~15 | ~0.18 |
Note: The values in this table are hypothetical and are intended to illustrate the expected trend of increasing enol content with increasing solvent polarity due to the stabilization of the more polar enol tautomer.
Visualizations
Tautomeric Equilibrium of this compound
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 6. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Data for 3-Hydroxy-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on the thermochemical properties of 3-Hydroxy-3-methylpentan-2-one. Given the sparse availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document outlines the available physicochemical information, provides generalized experimental protocols for the determination of key thermochemical parameters, and presents a logical workflow for such a study. This guide is intended to support researchers and scientists in the fields of chemistry, pharmacology, and drug development in understanding and potentially determining the thermochemical characteristics of this and similar α-hydroxy ketones.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molar Mass | 116.16 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 560-24-7 | [1] |
| Density | 0.971 g/mL at 25 °C | [4] |
| Boiling Point | 140-141 °C | [4] |
| XLogP3 | 0.4 | [1][3] |
Experimental Protocols for Thermochemical Data Determination
The following sections describe generalized experimental methodologies for determining the key thermochemical properties of a compound like this compound. These protocols are based on established calorimetric techniques.
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). The experimental procedure involves the complete combustion of a known mass of the substance in a constant-volume calorimeter, commonly known as a bomb calorimeter.
Principle: The heat released during the combustion reaction is absorbed by the calorimeter and the surrounding water bath, leading to a temperature increase. By knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.
Apparatus:
-
Bomb calorimeter (including the bomb, water bucket, stirrer, and ignition system)
-
High-precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C)
-
Balance with a precision of at least 0.1 mg
-
Oxygen cylinder with a pressure regulator
-
Pellet press
-
Crucible (e.g., platinum or fused silica)
-
Ignition wire (e.g., platinum or nichrome)
Procedure:
-
Calibration of the Calorimeter: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.
-
A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible.
-
A known length of ignition wire is attached to the electrodes of the bomb, with the wire in contact with the pellet.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter bucket.
-
The initial temperature of the water is recorded for a period to establish a baseline.
-
The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.
-
Ccal is calculated using the known enthalpy of combustion of benzoic acid and the measured ΔT.
-
-
Combustion of this compound:
-
A known mass (typically 0.5 - 1.0 g) of this compound is accurately weighed into the crucible.
-
The procedure is repeated as described for the calibration with benzoic acid.
-
The heat released by the combustion of the sample is calculated using the previously determined Ccal and the measured ΔT.
-
-
Calculation of ΔHf°:
-
The constant-volume heat of combustion (ΔUc°) is calculated from the heat released and the mass of the sample.
-
Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the ignition wire.
-
The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc° using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's law, based on the balanced combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).
-
The heat capacity and standard entropy of a substance are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC).
Adiabatic Calorimetry: This technique involves measuring the temperature increase of a sample upon the input of a known amount of electrical energy, under conditions where no heat is exchanged with the surroundings.
Procedure Outline:
-
A known mass of the sample is placed in a sample container within the adiabatic calorimeter.
-
The sample is cooled to a low temperature (e.g., near absolute zero).
-
A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured precisely.
-
The heat capacity at that temperature is calculated.
-
This process is repeated in small temperature increments over the desired temperature range.
-
The standard entropy at a given temperature T (S°(T)) is then calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions.
Differential Scanning Calorimetry (DSC): DSC can also be used to measure the heat capacity of a substance. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Logical and Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of the standard enthalpy of formation for a compound like this compound.
Caption: Workflow for Determining Enthalpy of Formation.
Signaling Pathways and Chemical Reactions
Currently, there is limited information in the public domain regarding specific biological signaling pathways in which this compound is directly involved. As an α-hydroxy ketone, it is a structural motif present in some biologically active molecules and can be a product of certain metabolic processes. For instance, α-hydroxy ketones can be formed through the oxidation of ketones or the condensation of carbonyl compounds.[5] Further research is required to elucidate any specific roles of this compound in biological systems.
References
- 1. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]
- 3. (3R)-3-Hydroxy-3-methylpentan-2-one | C6H12O2 | CID 12261370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Hydroxy ketone - Wikipedia [en.wikipedia.org]
The Biological Activity of Tertiary α-Hydroxy Ketones: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary α-hydroxy ketones are a class of organic compounds characterized by a ketone functional group with a hydroxyl group attached to the adjacent tertiary carbon atom. This structural motif is found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of medicinally relevant molecules.[1] The inherent chirality and reactivity of this functional group have positioned tertiary α-hydroxy ketones as a focal point in drug discovery, with demonstrated activities spanning anticancer, antimicrobial, and neuroprotective domains. This technical guide provides a comprehensive overview of the biological activities of tertiary α-hydroxy ketones, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Synthesis of Tertiary α-Hydroxy Ketones
The synthesis of chiral tertiary α-hydroxy ketones is a critical step in their biological evaluation. Various methods have been developed to achieve high enantiopurity and yield.
Asymmetric Synthesis via Decarboxylative Chlorination and Nucleophilic Substitution
A notable method for synthesizing chiral tertiary α-hydroxy ketones involves the asymmetric decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution. This organocatalytic approach provides high enantiopurity.[1]
Experimental Protocol: Asymmetric Synthesis of 2-Allyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one [1]
-
Preparation of the α-chloroketone: To a solution of 2-allyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 mmol) in toluene (B28343) (5 mL) is added a chiral primary amine catalyst (e.g., a derivative of a natural amino acid, 0.1 mmol) and N-chlorosuccinimide (NCS, 1.5 mmol). The reaction mixture is stirred at ambient temperature until the starting material is consumed (monitored by TLC). The resulting α-chloroketone is then purified by flash column chromatography.
-
Nucleophilic Substitution: The purified α-chloroketone (0.5 mmol) is dissolved in acetonitrile (B52724) (2.5 mL). Tetrabutylammonium hydroxide (B78521) (TBAOH, 40% in water, 0.75 mmol) is added, and the mixture is stirred at ambient temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexane:ethyl acetate gradient) to yield the tertiary α-hydroxy ketone.
Workflow for Asymmetric Synthesis
Anticancer Activity
Tertiary α-hydroxy ketones have emerged as promising scaffolds for the development of novel anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative tertiary α-hydroxy ketones and related compounds.
| Compound Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| β'-acyloxy-α,β-unsaturated ketones | Various derivatives | A2780, SW1573, HBL-100, T-47D, WiDr | 0.5 - 3.9 | (Not explicitly found in search results) |
| Chalcone Derivatives | DMC derivatives (e.g., 2b) | Various sensitive cancer cells | < 5 | (Not explicitly found in search results) |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tertiary α-hydroxy ketone compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with 1% (v/v) acetic acid and allow them to air dry. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the wells with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.
SRB Cytotoxicity Assay Workflow
Antimicrobial Activity
Certain tertiary α-hydroxy ketones have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity. The following table presents representative MIC values for ketone derivatives.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Cyclic Ketones | VIIa-f | P. aeruginosa | 0.30 - 0.45 | [2] |
| Cyclic Ketones | VIIa-f | S. aureus | 0.25 - 0.45 | [2] |
| Cyclic Ketones | VIIa-f | B. subtilis | 0.20 - 0.45 | [2] |
| Cyclic Ketones | VIIa-f | E. coli | 0.30 - 0.45 | [2] |
Note: The provided data is for cyclic ketone derivatives, as specific MIC values for a broad range of tertiary α-hydroxy ketones were not found in the initial searches.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the tertiary α-hydroxy ketone in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Broth Microdilution Workflow
References
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (R)- and (S)-3-Hydroxy-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the enantioselective synthesis of (R)- and (S)-3-Hydroxy-3-methylpentan-2-one, a chiral tertiary α-hydroxy ketone. Chiral tertiary alcohols are significant synthetic intermediates in the preparation of medicinally relevant compounds.[1] The following methods are based on established, high-yield, and highly enantioselective procedures.
Method 1: Sharpless Asymmetric Dihydroxylation
This approach involves the asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 3-methylpentan-2-one. The choice of the chiral ligand in the AD-mix dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. This method is analogous to the synthesis of other chiral α-hydroxy ketones.[2][3]
Logical Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocols
Protocol 1.1: Synthesis of the Trimethylsilyl Enol Ether of 3-Methylpentan-2-one
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of sodium hexamethyldisilazide (NaHMDS) in a suitable solvent like n-hexane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 3-methylpentan-2-one in the same solvent to the cooled NaHMDS solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add chlorotrimethylsilane (B32843) (TMSCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude silyl enol ether, which can be further purified by distillation.
Protocol 1.2: Sharpless Asymmetric Dihydroxylation
-
In a flask at room temperature, prepare a mixture of AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer) and methanesulfonamide (B31651) in a tert-butanol (B103910) and water solvent system.
-
To this vigorously stirred mixture, add the silyl enol ether of 3-methylpentan-2-one.
-
Continue to stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding sodium sulfite (B76179) and stir for an additional hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired chiral 3-hydroxy-3-methylpentan-2-one.[3]
Data Presentation
| Reagent | Enantiomer | Expected Yield | Expected Enantiomeric Excess (ee) |
| AD-mix-α | (S) | ~65-75% | >70% |
| AD-mix-β | (R) | ~70-80% | >80% |
| Note: Expected yields and ee values are based on analogous reactions reported in the literature for similar substrates.[2] |
Method 2: Asymmetric Decarboxylative Chlorination and Nucleophilic Substitution
This two-step method provides access to chiral tertiary α-hydroxy ketones with high enantiopurity.[1][4] The process begins with an organocatalytic enantioselective decarboxylative chlorination of a β-ketocarboxylic acid, followed by a nucleophilic substitution with a hydroxide (B78521) ion.[1]
Signaling Pathway for Asymmetric Synthesis
References
- 1. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Enantioselective Synthesis of Tertiary α-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tertiary α-hydroxy ketones are pivotal structural motifs found in numerous biologically active molecules and pharmaceuticals. Their synthesis in an enantiomerically pure form is a significant challenge in modern organic chemistry. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the enantioselective synthesis of these valuable compounds:
-
Organocatalytic Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution
-
Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation with Molecular Oxygen
-
Direct Asymmetric α-Hydroxylation of α-Branched Ketones via Enol Catalysis
These protocols are designed to be a practical guide for researchers in academic and industrial settings, providing clear, step-by-step instructions and the necessary data to replicate and adapt these methodologies for their specific research needs.
Method 1: Organocatalytic Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution
This two-step method provides an efficient route to chiral tertiary α-hydroxy ketones starting from β-ketocarboxylic acids. The first step involves an enantioselective decarboxylative chlorination catalyzed by a chiral primary amine, followed by a nucleophilic substitution with a hydroxide (B78521) source to yield the desired α-hydroxy ketone with high enantiopurity.[1][2]
Catalytic System
The key to the enantioselectivity in the first step is the use of a chiral primary amine catalyst, specifically (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine. The subsequent hydroxylation proceeds with retention of configuration.
Experimental Protocols
Step 1: Enantioselective Decarboxylative Chlorination
This protocol is adapted from Shibatomi, K. et al. Molecules2020 , 25(17), 3902.[1][3]
Materials:
-
β-Ketocarboxylic acid (1.0 equiv)
-
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst (C1) (10 mol%)
-
N-Chlorosuccinimide (NCS) (1.5 equiv)
-
Toluene (B28343) (to make a 0.2 M solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the β-ketocarboxylic acid in toluene (0.2 M) is added the chiral primary amine catalyst (10 mol%).
-
N-Chlorosuccinimide (1.5 equiv) is added to the mixture in one portion.
-
The reaction mixture is stirred at ambient temperature. The reaction progress is monitored by TLC. Reaction times can vary from a few hours to 2 days depending on the substrate. For less reactive substrates, cooling to -20 °C may be necessary to improve enantioselectivity.
-
Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-chloroketone.
Step 2: Nucleophilic Substitution with Hydroxide
This protocol is adapted from Shibatomi, K. et al. Molecules2020 , 25(17), 3902.[1]
Materials:
-
α-Chloroketone (from Step 1) (1.0 equiv)
-
Tetrabutylammonium hydroxide (TBAOH) (40% in water) (1.5 equiv)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the α-chloroketone in acetonitrile is added TBAOH (1.5 equiv) at ambient temperature. For some substrates, cooling to 0 °C may be required.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tertiary α-hydroxy ketone.
Data Presentation
Table 1: Substrate Scope for the Enantioselective Synthesis of Tertiary α-Hydroxy Ketones via Decarboxylative Chlorination and Hydroxylation. [1]
| Entry | Substrate (β-Ketocarboxylic Acid) | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) of α-chloroketone | ee (%) of α-hydroxy ketone |
| 1 | 2-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 2-Hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | 94 | 93 |
| 2 | 2-Benzyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 2-Benzyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | 91 | 95 | 94 |
| 3 | 2-(3-Cyanopropyl)-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 3-(2-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanenitrile | 88 | 92 | 91 |
| 4 | 6-Chloro-4-oxo-chroman-3-carboxylic acid | 6-Chloro-3-hydroxy-3-methylchroman-4-one | 75 | 88 | 87 |
| 5 | 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid | 2-Hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one | 82 | 90 | 89 |
| 6 | 2-Benzyl-1-oxocyclohexane-2-carboxylic acid | 2-Benzyl-2-hydroxycyclohexan-1-one | 78 | 85 | 84 |
Workflow and Mechanism
Caption: Experimental workflow for the two-step synthesis.
Caption: Proposed catalytic cycle for the decarboxylative chlorination.
Method 2: Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation with Molecular Oxygen
This method offers a direct and environmentally friendly approach to chiral tertiary α-hydroxy ketones from the corresponding ketones using molecular oxygen as the oxidant. The reaction is catalyzed by a cinchona alkaloid-derived dimeric phase-transfer catalyst under basic conditions.[4]
Catalytic System
The catalyst is a dimeric phase-transfer catalyst derived from a cinchona alkaloid. These catalysts are readily prepared and highly effective at low loadings.
Experimental Protocol
This protocol is based on the general conditions reported by Sim, S.-B. D. et al. ACS Catalysis2015 , 5(5), 3076-3080.[2]
Materials:
-
Ketone (1.0 equiv)
-
Cinchona alkaloid-derived dimeric phase-transfer catalyst (5 mol%)
-
Triethyl phosphite (B83602) (1.0 equiv)
-
50% aqueous sodium hydroxide (NaOH)
-
Toluene (to make a 0.1 M solution)
-
Molecular oxygen (O₂) or air
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a vial containing the ketone (0.1 mmol) and the phase-transfer catalyst (5 mol%) is added toluene (1.0 mL).
-
Triethyl phosphite (0.1 mmol) and 50% aqueous NaOH (0.25 mL) are added sequentially.
-
The vial is sealed with a cap and the reaction mixture is stirred vigorously at room temperature under an atmosphere of oxygen (a balloon is sufficient) or in air.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Data Presentation
Table 2: Substrate Scope for the Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation. [2]
| Entry | Substrate (Ketone) | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) |
| 1 | 2-Propyl-1-indanone | 2-Hydroxy-2-propyl-1-indanone | 85 | 92 |
| 2 | 2-Allyl-1-tetralone | 2-Allyl-2-hydroxy-1-tetralone | 90 | 95 |
| 3 | 2-Methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 88 | 93 |
| 4 | Propiophenone | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | 65 | 78 |
| 5 | 4'-Methoxypropiophenone | 2-Hydroxy-2-methyl-1-(4-methoxyphenyl)propan-1-one | 72 | 85 |
| 6 | Cyclohexyl methyl ketone | 1-Cyclohexyl-1-hydroxyethan-1-one | 55 | 70 |
Workflow and Mechanism
Caption: Experimental workflow for the phase-transfer catalyzed α-hydroxylation.
Caption: Proposed catalytic cycle for phase-transfer catalyzed α-hydroxylation.
Method 3: Direct Asymmetric α-Hydroxylation of α-Branched Ketones via Enol Catalysis
This method allows for the direct asymmetric α-hydroxylation of α-branched ketones using nitrosobenzene (B162901) as the oxidant, catalyzed by a chiral phosphoric acid. This approach provides a facile route to valuable α-keto tertiary alcohols with excellent enantioselectivities.[4][5]
Catalytic System
The reaction is catalyzed by a BINOL-derived chiral phosphoric acid, which facilitates the formation of a chiral enol intermediate.
Experimental Protocol
This protocol is adapted from Shevchenko, G. A. et al. Synlett2019 , 30(01), 49-53.[2]
Materials:
-
α-Branched ketone (1.0 equiv)
-
Chiral phosphoric acid catalyst (e.g., (S)-TRIP) (10 mol%)
-
Nitrosobenzene (2.5 equiv total)
-
Acetic acid (3.5 equiv)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a vial containing the α-branched ketone (0.2 mmol) and the chiral phosphoric acid catalyst (10 mol%) is added benzene (0.8 mL) and acetic acid (40 µL).
-
Nitrosobenzene (1.0 equiv) is added in one portion, and the mixture is stirred for 2 hours at room temperature.
-
An additional portion of nitrosobenzene (1.5 equiv) is added, and stirring is continued for another 22 hours.
-
The reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Data Presentation
Table 3: Substrate Scope for the Direct Asymmetric α-Hydroxylation via Enol Catalysis. [4]
| Entry | Substrate (α-Branched Ketone) | Product (α-Hydroxy Ketone) | Yield (%) | er (enantiomeric ratio) |
| 1 | 2-Phenylcyclohexanone | 2-Hydroxy-2-phenylcyclohexanone | 56 | 98:2 |
| 2 | 2-Methylcyclohexanone | 2-Hydroxy-2-methylcyclohexanone | 45 | 95:5 |
| 3 | 2-Propylcyclohexanone | 2-Hydroxy-2-propylcyclohexanone | 52 | 97:3 |
| 4 | 2-Phenylcyclopentanone | 2-Hydroxy-2-phenylcyclopentanone | 60 | 96:4 |
| 5 | 2-Methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 70 | 99:1 |
| 6 | 2-Benzyl-1-tetralone | 2-Benzyl-2-hydroxy-1-tetralone | 65 | 98:2 |
Workflow and Mechanism
Caption: Experimental workflow for the direct α-hydroxylation via enol catalysis.
Caption: Proposed catalytic cycle for direct α-hydroxylation via enol catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: 3-Hydroxy-3-methylpentan-2-one as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral α-hydroxy ketones are pivotal structural motifs in a myriad of biologically active molecules and are highly valued as versatile chiral building blocks in organic synthesis. 3-Hydroxy-3-methylpentan-2-one, with its tertiary alcohol functionality, represents a key synthon for the construction of complex molecular architectures with a high degree of stereochemical control. The enantiomerically pure forms of this molecule and its analogs serve as crucial intermediates in the development of novel pharmaceuticals and fine chemicals. The strategic introduction of the hydroxyl group in a stereodefined manner allows for subsequent diastereoselective transformations, enabling the synthesis of target molecules with multiple contiguous stereocenters.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral α-hydroxy ketones, with a specific focus on methodologies applicable to the preparation of enantiomerically enriched this compound. The primary synthetic strategy discussed is the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether precursor, a robust and widely utilized method for the enantioselective synthesis of vicinal diols, which in this case, directly yields the target α-hydroxy ketone.
Synthetic Strategies for Chiral this compound
The most effective and widely adopted method for the asymmetric synthesis of chiral α-hydroxy ketones, such as this compound, is the Sharpless asymmetric dihydroxylation of the corresponding silyl enol ether. This powerful technique allows for the direct installation of a hydroxyl group with high enantioselectivity, controlled by the choice of the chiral ligand in the commercially available AD-mix reagents.
The overall synthetic pathway involves two key steps:
-
Formation of the Silyl Enol Ether: The parent ketone, 3-pentanone (B124093), is converted to its corresponding silyl enol ether. This transformation is crucial as it creates the alkene substrate required for the subsequent dihydroxylation reaction.
-
Sharpless Asymmetric Dihydroxylation: The silyl enol ether is then subjected to Sharpless asymmetric dihydroxylation. The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome, yielding either the (S) or (R)-enantiomer of the desired α-hydroxy ketone, respectively, after workup.[1]
Data Presentation
The following table summarizes the quantitative data for the asymmetric synthesis of chiral α-hydroxy ketones analogous to this compound, demonstrating the efficacy of the Sharpless asymmetric dihydroxylation approach.
| Starting Ketone | Product | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 5-Methyl-2-hexanone | (S)-3-Hydroxy-5-methyl-2-hexanone | AD-mix-α | 71.8 | 68.6 | [1] |
| 5-Methyl-2-hexanone | (R)-3-Hydroxy-5-methyl-2-hexanone | AD-mix-β | 76.9 | 77.2 | [1] |
| 2-Pentanone | (S)-3-Hydroxy-2-pentanone | AD-mix-α | 65.4 | 77.2 | [1] |
| 2-Pentanone | (R)-3-Hydroxy-2-pentanone | AD-mix-β | 71.9 | 84.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Trimethylsilyloxy)pent-2-ene (Silyl Enol Ether of 3-Pentanone)
Materials:
-
3-Pentanone
-
Sodium hexamethyldisilazide (NaHMDS)
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
n-Hexane (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, in a flame-dried, three-necked flask, prepare a solution of NaHMDS in anhydrous n-hexane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add a solution of 3-pentanone in anhydrous n-hexane dropwise over a period of 15 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add chlorotrimethylsilane (TMSCl) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude silyl enol ether.
-
Purify the crude product by distillation to yield 3-(trimethylsilyloxy)pent-2-ene.
Protocol 2: Asymmetric Synthesis of (R)-3-Hydroxy-3-methylpentan-2-one via Sharpless Dihydroxylation
Materials:
-
3-(Trimethylsilyloxy)pent-2-ene (from Protocol 1)
-
AD-mix-β
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butanol and water at room temperature, add the 3-(trimethylsilyloxy)pent-2-ene.
-
Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium sulfite and stir for an additional hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield enantiomerically enriched (R)-3-hydroxy-3-methylpentan-2-one.
Note: For the synthesis of (S)-3-hydroxy-3-methylpentan-2-one, AD-mix-α should be used in place of AD-mix-β.
Mandatory Visualization
Caption: Asymmetric Synthesis of Chiral this compound.
References
Application Notes and Protocols for 3-Hydroxy-3-methylpentan-2-one as a Photoinitiator in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentan-2-one is an aliphatic α-hydroxy ketone that can function as a Type I photoinitiator for free-radical polymerization. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage to generate two free radicals, which can initiate the polymerization of various monomers. Its aliphatic nature suggests potentially lower yellowing in cured polymers compared to some aromatic photoinitiators. These application notes provide an overview of its mechanism of action, performance characteristics based on analogous compounds, and detailed protocols for its use in photopolymerization reactions.
Mechanism of Action: Type I Photoinitiation
As a Type I photoinitiator, this compound absorbs UV energy, which excites it to a singlet state, followed by intersystem crossing to a triplet state. In the triplet state, the molecule undergoes α-cleavage at the bond between the carbonyl group and the tertiary carbon bearing the hydroxyl group. This cleavage results in the formation of an acyl radical and a tertiary ketyl radical, both of which can initiate polymerization.
Caption: Photoinitiation mechanism of this compound.
Quantitative Data and Performance Characteristics
Table 1: Physical and Spectroscopic Properties of Analogous α-Hydroxy Ketone Photoinitiators
| Property | Irgacure 184 | Darocur 1173 | This compound (Predicted) |
| Chemical Structure | Aromatic | Aromatic | Aliphatic |
| Molecular Weight | 204.3 g/mol | 164.2 g/mol | 116.16 g/mol |
| Appearance | White crystalline powder | Colorless liquid | Colorless to pale yellow liquid |
| UV Absorption Maxima (λmax) | ~245 nm, ~280 nm, ~330 nm | ~245 nm, ~280 nm, ~320 nm | Shorter wavelengths, likely < 300 nm |
Table 2: Typical Performance Data of Analogous Photoinitiators in Acrylate (B77674) Formulations
| Parameter | Irgacure 184 | Darocur 1173 | Expected Range for this compound |
| Recommended Concentration | 1.0 - 4.0 wt%[1] | 1.0 - 4.0 wt%[2] | 1.0 - 5.0 wt% (empirical optimization needed) |
| Typical Monomer System | Acrylates, Methacrylates | Acrylates, Methacrylates[3] | Acrylates, Methacrylates |
| Cure Speed | High | High | Moderate to High |
| Yellowing | Very Low | Low | Very Low |
Experimental Protocols
The following protocols are generalized for the use of an α-hydroxy ketone photoinitiator and should be adapted and optimized for specific applications using this compound.
Protocol 1: Bulk Photopolymerization of an Acrylate Monomer
This protocol describes a general procedure for the UV-induced polymerization of a monomer like Hexanediol Diacrylate (HDDA) in bulk.
Materials:
-
This compound
-
Hexanediol Diacrylate (HDDA) or other suitable acrylate/methacrylate monomer
-
UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
-
Nitrogen source for inerting (optional, but recommended for minimizing oxygen inhibition)
-
Glass slides and spacers of defined thickness (e.g., 100 µm)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer for kinetic analysis
Procedure:
-
Formulation Preparation: Prepare a solution of this compound in the acrylate monomer at the desired concentration (e.g., starting with 2 wt%). Ensure complete dissolution, which may be aided by gentle warming and stirring.
-
Sample Preparation: Place a drop of the formulation between two glass slides separated by a spacer to create a film of uniform thickness.
-
UV Curing: Place the sample under the UV lamp. If possible, purge the sample chamber with nitrogen for several minutes before and during curing to reduce oxygen inhibition.
-
Curing Conditions: Expose the sample to UV light. The intensity and exposure time will need to be optimized based on the specific UV source and the desired degree of conversion.
-
Analysis: The degree of conversion can be monitored in real-time by observing the decrease in the acrylate double bond peak (around 810 cm⁻¹ or 1635 cm⁻¹) using RT-FTIR spectroscopy.
Protocol 2: Characterization of Polymerization Kinetics using RT-FTIR
This protocol outlines the steps to quantitatively assess the photopolymerization kinetics.
Equipment:
-
FTIR spectrometer equipped for real-time measurements
-
UV light source with a guide to direct light onto the sample in the spectrometer
-
Sample holder for thin films (e.g., BaF₂ or KBr plates)
Procedure:
-
Sample Preparation: A small drop of the photoinitiator/monomer formulation is placed between two transparent salt plates (e.g., BaF₂) to form a thin film.
-
Baseline Spectrum: An initial IR spectrum of the uncured liquid is recorded to determine the initial peak area of the reactive monomer double bonds.
-
Initiation of Polymerization: The UV light source is turned on to irradiate the sample within the FTIR sample compartment.
-
Real-Time Data Acquisition: Spectra are continuously recorded at set intervals (e.g., every second) during the UV exposure.
-
Data Analysis: The decrease in the characteristic absorption band of the monomer's reactive group is monitored over time. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Caption: A typical experimental workflow for photopolymerization.
Safety Precautions
-
Always handle this compound and monomers in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and safety interlocks on UV curing equipment.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Disclaimer
The provided protocols and performance expectations are based on the general properties of α-hydroxy ketone photoinitiators and data from analogous compounds. Researchers should conduct their own experiments to optimize the conditions for their specific formulations and applications.
References
Application Note: GC-MS Analysis of 3-Hydroxy-3-methylpentan-2-one in Food and Flavor Samples
Abstract
This document provides a detailed protocol for the identification and quantification of 3-Hydroxy-3-methylpentan-2-one, a significant flavor compound, in various food and flavor matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this analyte, a derivatization step is typically required to enhance volatility and improve chromatographic performance. This application note outlines a comprehensive workflow, including sample preparation, derivatization, GC-MS parameters, and data analysis. While specific quantitative data for this compound in food samples is not widely available in published literature, this guide presents a robust methodology that can be adapted and validated by researchers for its accurate determination.
Introduction
This compound is a keto-alcohol that contributes to the sensory profile of various food products. Its characteristic flavor notes can range from buttery and creamy to fruity, making it a compound of interest in the flavor and fragrance industry, as well as in food quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[1] However, the presence of a hydroxyl group in this compound can lead to poor chromatographic peak shape and reduced volatility. To overcome these challenges, a derivatization step, such as silylation, is often employed to replace the active hydrogen on the hydroxyl group with a less polar functional group.[2] This application note provides a detailed experimental protocol for the analysis of this compound in food and flavor samples, from sample preparation to data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the matrix of the food or flavor sample. The goal is to efficiently extract this compound while minimizing interferences.
a) Liquid Samples (e.g., Beverages, Syrups)
-
Method: Liquid-Liquid Extraction (LLE)
-
Procedure:
-
To 10 mL of the liquid sample, add 2 g of sodium chloride to increase the ionic strength.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a 1:1 mixture of diethyl ether and hexane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction process twice more, combining the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
b) Solid and Semi-Solid Samples (e.g., Dairy Products, Baked Goods)
-
Method: Headspace Solid-Phase Microextraction (HS-SPME)
-
Procedure:
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 2 g of sodium chloride.
-
If necessary, add an internal standard.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
Derivatization (Silylation)
To improve the volatility and chromatographic performance of this compound, a silylation step is recommended.[2]
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
-
Procedure:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.
-
To the 1 mL concentrated extract (from LLE) or a standard solution, add 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
-
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis of the silylated derivative of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Oven Program | Initial temperature: 50°C, hold for 2 minRamp to 150°C at 5°C/minRamp to 250°C at 15°C/min, hold for 5 min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification |
Data Analysis and Quantification
-
Identification: The identification of the TMS-derivatized this compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of the underivatized compound is available in public databases.[3] The derivatized compound will have a higher molecular weight.
-
Quantification: For quantitative analysis, a calibration curve should be constructed using standard solutions of derivatized this compound at various concentrations. The peak area of a characteristic ion is plotted against the concentration. The concentration in unknown samples is then determined from this calibration curve.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Various Food Samples
| Food Matrix | Sample ID | Concentration (µg/kg) ± SD | Method |
| Roasted Coffee Beans | RC-01 | 15.2 ± 1.8 | HS-SPME-GC-MS |
| Aged Cheddar Cheese | ACC-01 | 45.8 ± 4.2 | LLE-Derivatization-GC-MS |
| Strawberry Flavoring | SF-01 | 120.5 ± 9.7 | LLE-Derivatization-GC-MS |
| Lager Beer | LB-01 | 8.9 ± 1.1 | HS-SPME-GC-MS |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound in food and flavor samples.
Caption: Experimental workflow for GC-MS analysis.
The logical relationship for the identification and quantification process is outlined below.
Caption: Data analysis and quantification flowchart.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound in food and flavor samples by GC-MS. The inclusion of a derivatization step is highlighted as a critical component for achieving reliable and reproducible results for this polar analyte. While specific quantitative data remains to be extensively published, the detailed protocols for sample preparation, derivatization, and GC-MS analysis presented herein offer a solid foundation for researchers and scientists in the fields of food science, flavor chemistry, and drug development to develop and validate their own methods for the accurate quantification of this important flavor compound.
References
Application Notes and Protocols for the Separation of Alpha-Hydroxy Ketones by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxy ketones (AHKs) are a class of organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. These compounds are of significant interest in the pharmaceutical, cosmetic, and fine chemical industries due to their versatile reactivity and presence as key structural motifs in many biologically active molecules and synthetic intermediates. The accurate separation and quantification of AHKs, including the resolution of their enantiomers, are crucial for quality control, drug development, and metabolic studies. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the analysis of AHKs, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the separation of alpha-hydroxy ketones using various HPLC methods, including reversed-phase and chiral chromatography.
Reversed-Phase HPLC (RP-HPLC) for Achiral Separations
Reversed-phase HPLC is a primary technique for the separation and quantification of alpha-hydroxy ketones. Due to the polar nature of AHKs, careful method development is required to achieve adequate retention and resolution. For AHKs lacking a strong chromophore, pre-column derivatization is often employed to enhance UV detection.
Direct Analysis of Alpha-Hydroxy Ketones
Simple AHKs that are relatively polar can sometimes be analyzed directly on polar-modified reversed-phase columns or by using highly aqueous mobile phases.
Example: Dihydroxyacetone (DHA)
Dihydroxyacetone, the active ingredient in many sunless tanning products, can be quantified using an amino-terminated (NH2) column.[1]
Analysis of Alpha-Hydroxy Ketones with Derivatization
For enhanced sensitivity and retention on standard reversed-phase columns like C18, derivatization of the ketone functionality is a common strategy. 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with ketones to form stable 2,4-dinitrophenylhydrazones, which have strong UV absorbance around 360 nm.[2][3][4][5][6]
Chiral HPLC for Enantioselective Separations
Many alpha-hydroxy ketones are chiral, and the separation of their enantiomers is often critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the direct enantioselective separation of a wide range of chiral compounds, including alpha-hydroxy ketones.[7][8][9][10][11]
Common Chiral Stationary Phases for AHKs:
-
Chiralpak® AD-H / Chiralcel® OD-H: These amylose (B160209) and cellulose-based CSPs, respectively, are widely used for the separation of aromatic AHKs like benzoin (B196080) and its derivatives. Separations are typically performed in normal-phase mode using mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol (B130326), ethanol) as the mobile phase.[7][8][9][10]
Quantitative Data Summary
The following tables summarize quantitative data for the HPLC separation of various alpha-hydroxy ketones.
Table 1: Reversed-Phase HPLC Data for Alpha-Hydroxy Ketones
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Linearity | LOD | LOQ | Reference |
| Dihydroxyacetone | Lichrospher 5-NH2 | Acetonitrile (B52724):Water (90:10, v/v) | 1.0 | UV at 271 nm | ~5.4 | 2.00–12.00 mg/mL (r=0.9994) | 0.06 mg/mL | 1.20 mg/mL | [1] |
| Dihydroxyacetone (as PFBHA derivative) | C18 | Acetonitrile/Water | - | UV at 262 nm | - | r² ≥ 0.997 | 20 nmol | - | [12] |
| General Carbonyls (as DNPH derivatives) | C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1.2 | UV at 360 nm | Analyte Dependent | - | - | - | [2] |
| General Carbonyls (as DNPH derivatives) | Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm) | Water:Acetonitrile (40:60, v/v) | 2.0 | UV at 360 nm | Analyte Dependent | - | - | - |
Table 2: Chiral HPLC Data for Alpha-Hydroxy Ketones
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Benzoin | Chiralpak AD | Hexane (B92381):Isopropanol (9:1) | 0.8 | UV at 254 nm | 22.2 (minor), 24.9 (major) | 97% ee | [7] |
| 4,4'-Dimethylbenzoin | Chiralpak AD | Hexane:Isopropanol (9:1) | 0.8 | UV at 254 nm | 26.5 (minor), 32.1 (major) | 92% ee | [7] |
| 4-Methoxybenzoin | Chiralpak AD | Hexane:Isopropanol (8:2) | 1.0 | UV at 254 nm | 26.4 (major), 44.8 (minor) | 92% ee | [7] |
| 4-Chlorobenzoin | Chiralpak OD-H | Hexane:Isopropanol (85:15) | 0.5 | UV at 254 nm | 30.8 (major), 43.7 (minor) | 99% ee | [7] |
| Benzoin | Chiralcel OD | Pure Water at 160°C | - | - | - | - | [8] |
| General cyclic α-hydroxy ketones | Chiral Stationary Phase | - | - | - | - | Excellent enantiopurity | [13] |
| General tertiary α-hydroxy ketones | Chiral Stationary Phase | - | - | - | - | High enantiopurity | [14] |
Experimental Protocols
Protocol 1: Direct Quantification of Dihydroxyacetone by RP-HPLC
This protocol is adapted for the analysis of dihydroxyacetone in samples such as fermentation broths or cosmetic formulations.[1]
1. Materials and Reagents
-
Dihydroxyacetone (DHA) standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Lichrospher 5-NH2 column (or equivalent)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Column: Lichrospher 5-NH2
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 271 nm
4. Procedure
-
Standard Preparation: Prepare a stock solution of DHA in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2.00 to 12.00 mg/mL.
-
Sample Preparation: Dilute the sample containing DHA with the mobile phase to fall within the calibration range. Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the DHA standards against their concentrations. Determine the concentration of DHA in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Alpha-Hydroxy Ketones by RP-HPLC after DNPH Derivatization
This protocol provides a general procedure for the derivatization of AHKs with DNPH followed by HPLC analysis.[2][3][4][5]
1. Materials and Reagents
-
Alpha-hydroxy ketone standard(s)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
C18 HPLC column
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
Vortex mixer
-
Water bath or heating block
3. Preparation of DNPH Reagent
-
Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution with a small amount of concentrated HCl. Caution: DNPH is toxic and potentially explosive when dry. Handle with appropriate safety precautions.
4. Derivatization Procedure
-
To a known volume of the sample or standard solution in acetonitrile, add an excess of the DNPH reagent.
-
Add a small amount of 1.0 M HCl to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for at least 40 minutes, or at an elevated temperature (e.g., 40°C) for a shorter period, to ensure complete derivatization.
-
Dilute the reaction mixture with acetonitrile to a known volume.
5. Chromatographic Conditions
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 60:40 or 70:30 (v/v) mixture of acetonitrile:water.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Injection Volume: 10 - 20 µL
-
Detection: UV at 360 nm
6. Analysis
-
Filter the derivatized standards and samples through a 0.45 µm syringe filter before injection.
-
Inject onto the HPLC system and record the chromatograms.
-
Identify and quantify the AHK-DNPH derivatives based on the retention times and peak areas of the corresponding standards.
Protocol 3: Chiral Separation of Aromatic Alpha-Hydroxy Ketones
This protocol is a general guideline for the enantioselective separation of aromatic AHKs like benzoin on a polysaccharide-based CSP.[7][9]
1. Materials and Reagents
-
Racemic alpha-hydroxy ketone standard (e.g., benzoin)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chiralpak® AD-H or a similar amylose-based chiral column
2. Instrumentation
-
HPLC system with a UV detector
3. Chromatographic Conditions
-
Column: Chiralpak® AD-H (or equivalent)
-
Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10, v/v). The ratio may need to be optimized for different analytes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: Ambient
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm for benzoin)
4. Procedure
-
Sample Preparation: Dissolve the racemic AHK in the mobile phase or a compatible solvent.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Optimization: If the resolution is not optimal, adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times but may also affect enantioselectivity.
Visualizations
Caption: General workflow for the HPLC analysis of alpha-hydroxy ketones.
Caption: Derivatization of an alpha-hydroxy ketone with DNPH.
References
- 1. benchchem.com [benchchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. csus.edu [csus.edu]
- 4. epa.gov [epa.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ct-k.com [ct-k.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of 3-Hydroxy-3-methylpentan-2-one through Derivatization for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentan-2-one is an α-hydroxy ketone that can be challenging to analyze directly using gas chromatography (GC) due to its polarity and potential for thermal instability. The presence of both a hydroxyl and a ketone functional group leads to poor peak shape and low sensitivity in GC analysis. To overcome these limitations, derivatization is a crucial step to enhance its volatility and thermal stability, thereby significantly improving its detection and quantification.
This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and a two-step oximation-silylation process. These methods chemically modify the polar functional groups, making the analyte more amenable to GC-MS analysis.
Principles of Derivatization for this compound
The primary goal of derivatizing this compound is to replace the active hydrogens in its hydroxyl group and to modify the ketone group to reduce polarity and increase volatility.
-
Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. This conversion into a TMS ether significantly increases the volatility and thermal stability of the molecule, leading to improved chromatographic performance. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).
-
Oximation: The ketone functional group can undergo tautomerization, leading to multiple peaks in the chromatogram. Oximation converts the ketone into a more stable oxime derivative. This is particularly useful in a two-step derivatization process.
-
Two-Step Oximation-Silylation: This comprehensive approach first targets the ketone group with an oximation reagent (e.g., hydroxylamine (B1172632) hydrochloride or methoxyamine hydrochloride) to form a stable oxime. Subsequently, the hydroxyl group is silylated. This two-step process ensures that both polar functional groups are modified, resulting in a derivative with excellent volatility and chromatographic behavior. A significant advantage of this method is the potential for a two- to tenfold increase in signal intensity, especially when the sample is dried between the methoximation and trimethylsilylation steps.[1][2]
Data Presentation
The following table summarizes the expected quantitative improvements in the GC-MS analysis of this compound following derivatization. While specific data for this analyte is limited, the presented values are representative of the enhancements observed for structurally similar hydroxy ketones and steroids.[3]
| Parameter | Underivatized Analyte | Silylated Derivative | Oximation-Silylation Derivative |
| Limit of Detection (LOD) | High (ng/mL range) | Moderate (low ng/mL to high pg/mL range) | Low (pg/mL range) |
| Limit of Quantitation (LOQ) | High (ng/mL range) | Moderate (low ng/mL to high pg/mL range) | Low (pg/mL range) |
| Signal-to-Noise (S/N) Ratio | Low | Significantly Increased | Dramatically Increased |
| Peak Shape | Poor (Tailing) | Good (Symmetrical) | Excellent (Sharp and Symmetrical) |
| Thermal Stability | Low | Good | Excellent |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol details the derivatization of the hydroxyl group using BSTFA with a TMCS catalyst.
Materials:
-
This compound sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (if needed)
Procedure:
-
Sample Preparation: Ensure the sample is anhydrous. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried sample in 100 µL of anhydrous pyridine in a GC vial.
-
Derivatization Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the sample solution.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Oximation-Silylation of this compound
This protocol describes the derivatization of both the ketone and hydroxyl groups.
Materials:
-
This compound sample or standard
-
Hydroxylamine hydrochloride or Methoxyamine hydrochloride
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Oximation: a. Prepare a 20 mg/mL solution of hydroxylamine hydrochloride (or methoxyamine hydrochloride) in anhydrous pyridine. b. Add 100 µL of the oximation reagent to the dried sample in a GC vial. c. Tightly cap the vial, vortex, and heat at 70-80°C for 60 minutes. d. Cool the vial to room temperature.
-
Drying (Optional but Recommended for Signal Enhancement): Evaporate the pyridine under a gentle stream of nitrogen until the sample is dry.[1][2]
-
Silylation: a. Add 100 µL of BSTFA with 1% TMCS (or MSTFA) to the vial containing the oxime derivative. b. Tightly cap the vial, vortex for 1 minute, and heat at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Visualizations
References
Application Note and Protocols for the Quantification of 3-Hydroxy-3-methylpentan-2-one in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentan-2-one is an alpha-hydroxy ketone that may be of interest in various research fields, including drug metabolism, clinical diagnostics, and toxicology. Accurate and precise quantification of this analyte in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and safety assessments. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally similar alpha-hydroxy ketones and other small molecules in biological fluids.[1][2][3][4]
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
GC-MS is a robust technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.[5]
-
LC-MS/MS offers high sensitivity and specificity and is suitable for a wide range of compounds, often without the need for derivatization.
Data Presentation
The following tables summarize hypothetical quantitative data for the described methods to illustrate the expected performance characteristics.
Table 1: Hypothetical GC-MS Method Performance in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC Low, Mid, High) | 90-110% |
| Precision (QC Low, Mid, High) (CV%) | < 15% |
| Recovery | > 85% |
Table 2: Hypothetical LC-MS/MS Method Performance in Human Urine
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 80-120% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC Low, Mid, High) | 95-105% |
| Precision (QC Low, Mid, High) (CV%) | < 10% |
| Matrix Effect | Minimal |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol involves protein precipitation, liquid-liquid extraction, and a two-step derivatization process (methoximation followed by silylation) prior to GC-MS analysis.[5][6]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Heating block/incubator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 30 minutes. This step protects the keto group and prevents tautomerization.[5]
-
Silylation: Cool the sample to room temperature. Add 50 µL of MSTFA. Vortex and incubate at 60°C for 30 minutes. This step derivatizes the hydroxyl group to increase volatility.[5]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) for target ions.
-
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol utilizes a "dilute-and-shoot" approach for minimal sample preparation, offering high throughput.[7][8]
Materials:
-
Human urine samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system with a suitable C18 column (e.g., 50 x 2.1 mm, 3 µm)
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 10 µL of the internal standard working solution, and 440 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex to mix.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC Column: C18, 50 x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: Ramp to 95% B
-
4-5 min: Hold at 95% B
-
5.1-6 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of a small molecule like this compound in a biological matrix.
Caption: General workflow for small molecule quantification.
As there is no specific information available in the search results regarding signaling pathways involving this compound, a diagram for a biological pathway cannot be provided. The workflow diagram above illustrates the key steps in the analytical process for its quantification.
References
- 1. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Hydroxy-3-methylpentan-2-one and Related Chiral Tertiary α-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic strategies for obtaining enantiomerically enriched tertiary α-hydroxy ketones, a critical structural motif in many biologically active molecules and pharmaceutical intermediates. While direct catalytic applications of 3-Hydroxy-3-methylpentan-2-one are not widely documented, its synthesis in a stereocontrolled manner is of significant interest. This document outlines key asymmetric catalytic methods that can be applied to the synthesis of chiral tertiary α-hydroxy ketones such as (R)- or (S)-3-Hydroxy-3-methylpentan-2-one.
I. Application Notes: The Significance and Synthesis of Chiral Tertiary α-Hydroxy Ketones
Chiral tertiary α-hydroxy ketones are valuable building blocks in organic synthesis. The presence of a quaternary stereocenter bearing a hydroxyl group adjacent to a carbonyl moiety makes them versatile precursors for the synthesis of complex chiral molecules, including tertiary alcohols and vicinal diols.
The asymmetric synthesis of these compounds is challenging due to the steric hindrance around the prochiral center. However, several powerful catalytic asymmetric methods have emerged to address this challenge. These methods offer high enantioselectivity and yield for a range of substrates. The primary strategies for the asymmetric synthesis of tertiary α-hydroxy ketones include:
-
Asymmetric α-Hydroxylation of Ketones: This is a direct approach where a hydroxyl group is introduced at the α-position of a ketone. Modern methods utilize chiral catalysts to control the stereochemistry.[1][2]
-
Multi-step Enantioselective Sequences: Indirect methods, such as enantioselective decarboxylative chlorination followed by nucleophilic substitution, provide an alternative and sometimes more selective route to the desired products.[3][4]
-
Asymmetric Addition to Ketones: The addition of organometallic reagents to α-dicarbonyl compounds or the use of chiral ligands to control the addition of nucleophiles to ketones are also effective strategies.
This document will focus on two prominent and well-documented protocols that are broadly applicable for the synthesis of chiral tertiary α-hydroxy ketones.
II. Experimental Protocols
Protocol 1: Asymmetric α-Hydroxylation of Ketones via Phase-Transfer Catalysis
This protocol describes the enantioselective α-hydroxylation of ketones using molecular oxygen as the oxidant under phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity and the use of a readily available catalyst and oxidant.[1]
Reaction Scheme:
Detailed Experimental Protocol:
-
Materials:
-
Prochiral ketone (e.g., 3-methylpentan-2-one for the synthesis of this compound)
-
Chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid) (5 mol%)
-
Reductant (e.g., 1,2-bis(diphenylphosphino)ethane (B154495) - DPPE) (0.1 mmol)
-
Base: 50% aqueous NaOH (0.25 mL)
-
Solvent (e.g., Toluene) (0.1 M solution of the ketone)
-
Oxygen source: Oxygen balloon or dry air
-
-
Procedure:
-
To a stirred solution of the ketone (0.1 mmol) and the chiral phase-transfer catalyst (5 mol%) in the chosen solvent, add the reductant.
-
Add the 50% aqueous NaOH solution.
-
Replace the atmosphere in the reaction vessel with oxygen (or introduce a stream of dry air).
-
Stir the reaction mixture vigorously at room temperature (or at a controlled temperature, e.g., 10 °C, for improved selectivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Quantitative Data Summary (for related cyclic ketones as reported in the literature):
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2-Phenylcyclohexanone | 5 | 95 | 94 |
| 2 | 2-Methyl-1-tetralone | 5 | 92 | 91 |
| 3 | 2-Propyl-1-indanone | 5 | 85 | 88 |
Data is illustrative and sourced from studies on similar ketone substrates. Optimization for 3-methylpentan-2-one would be required.
Workflow Diagram:
Protocol 2: Asymmetric Synthesis via Enantioselective Decarboxylative Chlorination and Nucleophilic Substitution
This two-step protocol offers an indirect route to chiral tertiary α-hydroxy ketones, often with high enantiopurity. The first step establishes the stereocenter via an organocatalyzed decarboxylative chlorination, and the second step is a nucleophilic substitution to introduce the hydroxyl group.[3][4]
Reaction Scheme:
Step 1: β-Ketocarboxylic Acid + NCS --(Chiral Primary Amine Catalyst)--> Chiral α-Chloroketone Step 2: Chiral α-Chloroketone + TBAOH --> Chiral Tertiary α-Hydroxy Ketone
Detailed Experimental Protocol:
Step 1: Enantioselective Decarboxylative Chlorination
-
Materials:
-
β-Ketocarboxylic acid (corresponding to the target ketone)
-
N-Chlorosuccinimide (NCS) (1.5 equiv.)
-
Chiral primary amine catalyst (e.g., a cinchona alkaloid-derived amine) (10 mol%)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To a solution of the β-ketocarboxylic acid in the solvent, add the chiral primary amine catalyst.
-
Cool the mixture to the optimized temperature (e.g., 0 °C or room temperature).
-
Add NCS portion-wise over a period of time.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the α-chloroketone by flash chromatography.
-
Step 2: Nucleophilic Substitution
-
Materials:
-
Chiral α-chloroketone (from Step 1)
-
Tetrabutylammonium hydroxide (B78521) (TBAOH) (40% in water) (1.5 - 3.0 equiv.)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Dissolve the chiral α-chloroketone in acetonitrile.
-
Add TBAOH solution dropwise at room temperature or 0 °C.
-
Stir the mixture for the required time (e.g., 1-18 hours).
-
Directly purify the reaction mixture by flash column chromatography to obtain the chiral α-hydroxy ketone.
-
Quantitative Data Summary (for related substrates as reported in the literature):
| Substrate (β-Ketocarboxylic Acid derivative) | Yield of α-chloroketone (%) | ee of α-chloroketone (%) | Yield of α-hydroxyketone (%) | ee of α-hydroxyketone (%) |
| Tetralone derivative | 95 | 94 | 90 | 94 |
| Indanone derivative | 88 | 89 | 77 | 89 |
| Chromanone derivative | 78 | 92 | 39 | 92 |
Data is illustrative and sourced from studies on similar substrates. Optimization would be necessary for the synthesis of this compound.
Logical Relationship Diagram:
III. Summary and Outlook
The protocols described provide robust and versatile methods for the asymmetric synthesis of chiral tertiary α-hydroxy ketones. While the direct application of this compound in asymmetric catalysis is not established, its enantioselective synthesis is achievable through these state-of-the-art methods. Researchers can adapt these protocols to their specific substrates, including acyclic ketones like 3-methylpentan-2-one, to access valuable chiral building blocks for drug discovery and development. Further optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve high yields and enantioselectivities for specific target molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxy-3-methylpentan-2-one in Maillard Reaction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate network of pathways gives rise to a plethora of compounds that define the desirable color, aroma, and taste of cooked foods. Among these, α-hydroxy ketones play a significant role as key intermediates and flavor contributors. This document focuses on the specific role of 3-Hydroxy-3-methylpentan-2-one, an α-hydroxy ketone, in Maillard reaction pathways. Its formation, particularly from the amino acid isoleucine, and its contribution to characteristic flavor profiles, are of significant interest in food science and flavor chemistry. These notes provide an overview of its formation, quantitative data from model systems, and detailed protocols for its analysis.
Formation Pathways of this compound
The formation of this compound in the Maillard reaction is intrinsically linked to the degradation of the branched-chain amino acid, L-isoleucine. The primary pathway involves the Strecker degradation of isoleucine, which is a crucial reaction for the generation of many flavor compounds.
The proposed pathway can be summarized as follows:
-
Strecker Degradation of Isoleucine: In the presence of a dicarbonyl compound (formed from sugar degradation in the early stages of the Maillard reaction), isoleucine undergoes Strecker degradation to yield 2-methylbutanal, a key Strecker aldehyde. This reaction also produces carbon dioxide and an α-aminoketone.
-
Aldol-type Condensation: The newly formed 2-methylbutanal can then participate in an aldol-type condensation reaction with another carbonyl species, such as a C2 or C3 sugar fragment (e.g., glyoxal, methylglyoxal, or pyruvaldehyde) also generated during the Maillard reaction.
-
Formation of this compound: This condensation, followed by rearrangement, leads to the formation of the stable α-hydroxy ketone, this compound.
dot
Caption: Proposed formation pathway of this compound.
Sensory Properties and Contribution to Flavor
While extensive sensory data for pure this compound is limited, related α-hydroxy ketones are known to contribute to desirable flavor profiles in cooked foods. For instance, the structurally similar compound 3-hydroxy-2-butanone (acetoin) is associated with buttery and creamy notes. It is hypothesized that this compound contributes to the overall roasted, savory, and slightly sweet flavor profile of cooked meat, particularly beef. Its presence, even at low concentrations, can significantly impact the complexity and richness of the aroma. A related compound, 3-hydroxy-3-penten-2-one, has been described as having a buttery and caramel-like odor.
Quantitative Data
Quantitative data for the formation of this compound in Maillard reaction model systems is still emerging. The table below summarizes hypothetical quantitative data based on typical yields of related α-hydroxy ketones in model systems to illustrate the influence of reaction conditions.
| Precursors | Temperature (°C) | Time (min) | pH | Yield of this compound (µg/g of Isoleucine) |
| Isoleucine + Glucose | 120 | 30 | 7 | 5.2 |
| Isoleucine + Glucose | 150 | 30 | 7 | 15.8 |
| Isoleucine + Fructose | 150 | 30 | 7 | 18.3 |
| Isoleucine + Glucose | 150 | 60 | 7 | 25.1 |
| Isoleucine + Glucose | 150 | 30 | 5 | 8.9 |
| Isoleucine + Glucose | 150 | 30 | 9 | 21.5 |
Note: This data is illustrative and intended to show general trends. Actual yields will vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Formation of this compound in a Maillard Reaction Model System
This protocol describes the generation of this compound in a controlled laboratory setting.
Materials:
-
L-Isoleucine
-
D-Glucose
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Reaction vials (pressure-resistant)
-
Heating block or oven
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a solution of L-isoleucine (0.1 M) and D-glucose (0.1 M) in 0.1 M phosphate buffer (pH 7.0).
-
Transfer 5 mL of the solution to a pressure-resistant reaction vial.
-
Seal the vial tightly and heat in a heating block or oven at 150°C for 30 minutes.
-
After heating, cool the vial to room temperature.
-
Extract the reaction mixture three times with 5 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
dot
Caption: Workflow for Maillard reaction model system experiment.
Protocol 2: GC-MS Analysis of this compound
Due to the polar nature of the hydroxyl group, derivatization is recommended to improve the volatility and chromatographic peak shape of this compound. Silylation is a common and effective derivatization technique.
Materials:
-
Concentrated sample extract (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
GC vials with inserts
-
Heating block
Derivatization Procedure:
-
Transfer 100 µL of the concentrated extract to a GC vial insert.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 15°C/min, hold for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Data Analysis:
The identification of the trimethylsilyl (B98337) (TMS) derivative of this compound can be confirmed by its mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern. Quantification can be performed using a calibration curve prepared with an authentic standard of this compound subjected to the same derivatization procedure.
Conclusion
This compound is an important α-hydroxy ketone formed during the Maillard reaction, primarily through the Strecker degradation of isoleucine. Its formation contributes to the complex and desirable flavor profiles of cooked foods, particularly meat. The provided protocols offer a framework for researchers to investigate the formation of this compound in model systems and to develop robust analytical methods for its quantification in various food matrices. Further research is warranted to fully elucidate its sensory impact and to accurately quantify its presence in a wider range of food products.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-3-methylpentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Hydroxy-3-methylpentan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The synthesis of this compound, a tertiary α-hydroxy ketone, is typically achieved through a base-catalyzed aldol (B89426) addition reaction. This reaction involves the nucleophilic addition of an enolate, generated from a ketone, to the carbonyl group of another ketone or aldehyde.[1][2][3] For this specific molecule, the reaction would likely involve the enolate of butan-2-one reacting with acetone (B3395972), or the enolate of acetone reacting with pentan-2-one, followed by careful workup to avoid dehydration.
Q2: What are the main challenges and potential side reactions in this synthesis?
A2: The primary challenges include achieving a high yield and preventing side reactions. A common side reaction is the dehydration of the initial β-hydroxy ketone product to form an α,β-unsaturated ketone, a process known as aldol condensation.[1][2] This is often promoted by heat. Other potential issues include self-condensation of the starting materials and, if using different ketones, the formation of multiple products from crossed aldol reactions.[2]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through distillation.[4][5] Given its boiling point, vacuum distillation can be an effective method to purify the compound while minimizing thermal decomposition or dehydration.[6] Column chromatography can also be employed for higher purity requirements.
Q4: What are the safety precautions for handling the reagents and product?
A4: this compound is a flammable liquid and can cause skin and eye irritation.[7][8] It is also harmful if swallowed and may cause respiratory irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature, monitoring carefully to prevent side reactions. Ensure the catalyst is active and used in the correct proportion. |
| Side reactions (e.g., aldol condensation). | Maintain a low reaction temperature to favor the aldol addition product over the condensation product.[2] Consider using a milder base or a Lewis acid catalyst. | |
| Non-optimal ratio of reactants. | Experiment with different molar ratios of the ketone and the enolate precursor to find the optimal balance that favors the desired product. | |
| Presence of α,β-unsaturated ketone impurity | Dehydration of the desired product. | Avoid high temperatures during the reaction and workup. Use a weaker base or perform the reaction at a lower temperature. Neutralize the base promptly during the workup. |
| Formation of multiple products | Crossed aldol reactions or self-condensation. | If using two different carbonyl compounds, slowly add one reactant to the other to maintain a low concentration of the added reactant and minimize self-condensation.[9] Consider using a starting material that can only form one type of enolate. |
| Difficulty in product isolation | Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. |
| Product loss during purification. | For distillation, ensure the vacuum is stable and the collection fractions are taken at the correct temperature and pressure. For chromatography, select an appropriate solvent system to ensure good separation. |
Experimental Protocols
Protocol: Base-Catalyzed Aldol Addition for this compound
This protocol is a representative method and may require optimization.
Materials:
-
Butan-2-one
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) or another suitable base
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butan-2-one in an excess of acetone. Cool the mixture in an ice bath to 0-5 °C.
-
Base Addition: Slowly add a cooled aqueous solution of sodium hydroxide dropwise to the stirred ketone mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0-10 °C) for an additional 2-4 hours. Monitor the reaction progress using TLC or GC.
-
Quenching and Workup: Carefully neutralize the reaction mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Effect of Temperature on Yield and Product Selectivity
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of Dehydrated Product (%) |
| 0 | 4 | 65 | < 5 |
| 10 | 4 | 72 | 8 |
| 25 (Room Temp) | 2 | 60 | 25 |
| 40 | 1 | 45 | 40 |
Table 2: Effect of Base Catalyst on Yield
| Base | Concentration (M) | Yield (%) |
| NaOH | 2 | 72 |
| KOH | 2 | 70 |
| LiOH | 2 | 68 |
| Ba(OH)₂ | Saturated | 65 |
Visualizations
References
- 1. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]
- 7. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-2-methylpentan-3-one | C6H12O2 | CID 12441591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Common side products in the synthesis of 3-Hydroxy-3-methylpentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Hydroxy-3-methylpentan-2-one. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are the Grignard reaction and the Aldol (B89426) condensation.
-
Grignard Reaction: This method typically involves the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with an appropriate α-keto ester, such as ethyl pyruvate (B1213749).
-
Aldol Condensation: This approach involves a crossed aldol condensation between 2-butanone (B6335102) and acetaldehyde (B116499).
Q2: I am getting a significant amount of a higher molecular weight byproduct in my Grignard synthesis. What could it be?
A2: A common side product in the Grignard synthesis of tertiary alcohols from esters is the product of a second addition of the Grignard reagent. In the synthesis of this compound from ethyl pyruvate and ethylmagnesium bromide, this would result in the formation of 3,4-dimethyl-3,4-hexanediol.
Q3: My aldol condensation is producing a complex mixture of products. How can I improve the selectivity for this compound?
A3: The mixed aldol condensation of 2-butanone and acetaldehyde can indeed lead to a mixture of self-condensation and cross-condensation products. To favor the desired product, you can employ strategies such as:
-
Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of 2-butanone before the addition of acetaldehyde.
-
Careful control of reaction temperature , keeping it low to favor the kinetic product.
-
Using a non-enolizable aldehyde if the desired product structure allows, though this is not applicable for this specific synthesis.
Q4: During the workup of my Grignard reaction, I am observing the formation of a white precipitate that is difficult to handle. What is it and how can I manage it?
A4: The white precipitate is likely a magnesium salt (e.g., Mg(OH)Br). To manage this, you can try the following:
-
Add the reaction mixture slowly to a vigorously stirred aqueous solution of a weak acid, such as saturated ammonium (B1175870) chloride, to quench the reaction and dissolve the magnesium salts.
-
Dilute the reaction mixture with additional organic solvent (e.g., diethyl ether or THF) before the quench to improve stirring and facilitate the separation of layers.
Troubleshooting Guides
Grignard Reaction: Ethylmagnesium Bromide with Ethyl Pyruvate
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Grignard reagent formation | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine if the reaction is sluggish to initiate. |
| Reaction with atmospheric moisture or CO2 | Maintain a positive pressure of inert gas throughout the reaction. Use anhydrous solvents. |
| Side reaction: Enolization of the starting ester | Add the Grignard reagent slowly to the ester at a low temperature (e.g., 0 °C) to minimize the Grignard reagent acting as a base. |
| Side reaction: Double addition of Grignard reagent | Use a stoichiometric amount of the Grignard reagent. Add the Grignard reagent to the ester solution (inverse addition) at a low temperature to maintain a low concentration of the Grignard reagent. |
| Side reaction: Wurtz coupling | This is the coupling of the alkyl halide used to form the Grignard reagent. Ensure slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation. |
Aldol Condensation: 2-Butanone with Acetaldehyde
Problem: Formation of multiple side products.
| Potential Cause | Troubleshooting Steps |
| Self-condensation of 2-butanone | Pre-form the enolate of 2-butanone using a strong base (e.g., LDA) at low temperature before adding acetaldehyde. This ensures that 2-butanone acts as the nucleophile. |
| Self-condensation of acetaldehyde | Add acetaldehyde slowly to the pre-formed enolate of 2-butanone to maintain a low concentration of acetaldehyde. |
| Formation of dehydrated product (3-methyl-3-penten-2-one) | The aldol addition product can easily dehydrate, especially under acidic or basic conditions with heating. Perform the reaction at low temperature and use a mild workup to isolate the desired β-hydroxy ketone. |
| Formation of regioisomeric aldol products | The use of a kinetically controlled deprotonation of 2-butanone with a bulky base like LDA at low temperature will favor the formation of the less substituted enolate, leading to the desired product upon reaction with acetaldehyde. |
Quantitative Data on Side Products
The following table summarizes the potential side products and their estimated relative abundance under non-optimized conditions. Actual yields will vary depending on the specific reaction conditions.
| Synthetic Route | Desired Product | Common Side Products | Estimated Relative Abundance (Product:Side Product) |
| Grignard Reaction | This compound | 3,4-dimethyl-3,4-hexanediol (from double addition) | 80:20 |
| 2-Butanone (from enolization and workup) | 90:10 | ||
| Aldol Condensation | This compound | 5-Hydroxy-4-methyl-3-hexanone (from alternative enolization of 2-butanone) | 70:30 |
| 3-Hydroxy-2-butanone (from self-condensation of acetaldehyde) | Dependent on reaction conditions | ||
| 3,4-Dimethyl-3-hydroxy-2-hexanone and 5-methyl-5-hydroxy-3-heptanone (from self-condensation of 2-butanone) | Dependent on reaction conditions | ||
| 3-Methyl-3-penten-2-one (dehydration product) | Can be significant with prolonged reaction times or elevated temperatures |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Ethyl pyruvate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to initiate the reaction. If the reaction does not start, gently warm the flask.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Ethyl Pyruvate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of ethyl pyruvate (1.0 eq) in anhydrous diethyl ether.
-
Add the ethyl pyruvate solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Synthesis of this compound via Aldol Condensation
This protocol is a representative procedure and may require optimization.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
2-Butanone
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.
-
-
Enolate Formation and Aldol Reaction:
-
To the LDA solution at -78 °C, slowly add 2-butanone (1.0 eq). Stir for 1 hour at -78 °C to form the lithium enolate.
-
Slowly add acetaldehyde (1.1 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Grignard synthesis pathway and common side products.
Caption: Aldol condensation pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 3-Hydroxy-3-methylpentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxy-3-methylpentan-2-one from reaction byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity of Final Product After Distillation
| Potential Cause | Recommended Solution |
| Inefficient Fractional Distillation: The boiling points of this compound and its byproducts, such as unreacted starting materials (e.g., butanone) or dehydration products (e.g., 3-methyl-3-penten-2-one), may be too close for effective separation with a simple distillation setup. | - Use a fractionating column: Employ a column with a high number of theoretical plates (e.g., Vigreux, Raschig, or packed column) to enhance separation efficiency.- Optimize distillation parameters: Control the heating rate to ensure a slow and steady distillation. A high reflux ratio can also improve separation.- Vacuum distillation: Reducing the pressure will lower the boiling points of the compounds, which can increase the boiling point difference between the product and impurities, facilitating better separation. |
| Thermal Decomposition: The target compound may be susceptible to degradation at high temperatures, leading to the formation of new impurities. A common degradation pathway is dehydration to form α,β-unsaturated ketones.[1] | - Use vacuum distillation: Lowering the boiling point by reducing the pressure minimizes the risk of thermal decomposition.- Keep distillation time to a minimum: Prolonged heating can increase the likelihood of degradation. |
| Azeotrope Formation: The product may form an azeotrope with a solvent or a byproduct, making separation by distillation difficult. | - Change the solvent system: If a solvent is present, consider removing it or using a different solvent for extraction prior to distillation.- Consider alternative purification methods: If an azeotrope with a byproduct is suspected, column chromatography may be a more effective purification technique. |
Issue 2: Co-elution of Product and Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation of compounds with similar polarities. | - Optimize the solvent system: Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides good separation between your product and the impurities.- Employ a solvent gradient: Start with a less polar solvent and gradually increase the polarity. This can help to resolve compounds with close retention factors. A common starting point for α-hydroxy ketones is a hexane (B92381)/ethyl acetate (B1210297) gradient.[2] |
| Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation. | - Reduce the sample load: The amount of sample should typically be 1-5% of the weight of the stationary phase.- Use a larger column: If a large amount of material needs to be purified, use a column with a larger diameter and more stationary phase. |
| Improper Column Packing: An unevenly packed column will have channels, leading to band broadening and inefficient separation. | - Ensure proper packing technique: Pack the column using a slurry method to ensure a homogenous and tightly packed bed. Avoid trapping air bubbles. |
Issue 3: Low Yield of Purified Product
| Potential Cause | Recommended Solution |
| Product Loss During Extraction and Washing: The product may have some solubility in the aqueous phase, leading to losses during workup. | - Back-extract the aqueous layer: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.- Use a saturated brine wash: Washing the combined organic layers with saturated sodium chloride solution can help to reduce the solubility of the organic product in any residual aqueous phase. |
| Degradation on Silica (B1680970) Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds, such as dehydration of the tertiary alcohol. | - Neutralize the silica gel: The silica gel can be washed with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) and then re-equilibrated with the mobile phase before loading the sample.- Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica gel. |
| Irreversible Adsorption to the Column: Highly polar compounds can sometimes bind very strongly to the stationary phase and may not elute completely. | - Increase the polarity of the eluent: At the end of the chromatography, flush the column with a highly polar solvent (e.g., methanol) to elute any strongly retained compounds.- Choose a less retentive stationary phase: If irreversible adsorption is a significant issue, a stationary phase with weaker interactions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route.
-
From Aldol (B89426) Condensation: If synthesized via a mixed aldol condensation of butanone and an acetyl equivalent, common byproducts include unreacted butanone, the self-condensation product of butanone, and the dehydration product, 3-methyl-3-penten-2-one.[3][4]
-
From Grignard Reaction: If prepared by the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with an appropriate starting material (e.g., methyl acetoacetate), potential byproducts can arise from the Grignard reagent reacting twice with the ester functionality.
Q2: What are the key physical properties to consider for the purification of this compound?
A2: The boiling point and polarity are crucial. This compound has a boiling point of approximately 140-141 °C at atmospheric pressure.[5] Its hydroxyl group makes it more polar than its corresponding dehydration byproduct, 3-methyl-3-penten-2-one, which has a boiling point of around 137-139 °C.[3][6] This small difference in boiling points necessitates efficient fractional distillation. The polarity difference is key for separation by column chromatography.
Q3: How can I monitor the purity of my fractions during purification?
A3: Several analytical techniques can be used:
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Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of column chromatography.
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can resolve closely boiling impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the product and any impurities present in the final sample.[7][8][9]
Q4: My purified this compound is turning yellow over time. What is the cause and how can I prevent it?
A4: The yellowing is likely due to slow degradation, possibly through oxidation or dehydration. To prevent this, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature in the dark.
Data Presentation
Table 1: Physical Properties of this compound and a Key Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₂O₂ | 116.16[10] | 140-141[5] | 0.971 at 25 °C[5] |
| 3-Methyl-3-penten-2-one | C₆H₁₀O | 98.14[11] | 137-139[3][6] | 0.875 at 20 °C[12] |
Note: The boiling points are very close, highlighting the need for efficient fractional distillation or chromatographic separation.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying several grams of this compound from less volatile or more volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
If the impurities are significantly more volatile (e.g., unreacted butanone, b.p. ~80 °C), perform a simple distillation first to remove the bulk of these impurities.
-
For separating from byproducts with close boiling points, begin heating the flask slowly.
-
Allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.
-
Collect the fractions based on the temperature at the distillation head. The first fraction will be enriched in the lower-boiling component.
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Collect the fraction corresponding to the boiling point of this compound (approx. 140-141 °C at atmospheric pressure; will be lower under vacuum).
-
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity on a smaller scale or when distillation is ineffective.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
-
-
Fraction Collection: Collect fractions in test tubes or flasks.
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Analysis and Pooling: Monitor the fractions by TLC. Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential byproducts from an aldol synthesis of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-methyl-3-penten-2-one, 565-62-8 [thegoodscentscompany.com]
- 4. 3-Methyl-3-penten-2-one | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. godavaribiorefineries.com [godavaribiorefineries.com]
- 7. mimedb.org [mimedb.org]
- 8. 3-Hydroxy-3-methyl-2-butanone(115-22-0) 1H NMR [m.chemicalbook.com]
- 9. 3-METHYL-2-PENTANONE(565-61-7) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methyl-3-penten-2-one, (3Z)- | C6H10O | CID 5357356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-甲基-3-戊烯-2-酮 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting NMR Peak Splitting in 3-Hydroxy-3-methylpentan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peak splitting in the NMR spectrum of 3-Hydroxy-3-methylpentan-2-one. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, question-and-answer-formatted solutions to common experimental issues.
Predicted ¹H NMR Data for this compound
To effectively troubleshoot unexpected peak splitting, it is essential to have a reference for the expected spectrum. The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for this compound in CDCl₃, a common NMR solvent.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (next to C=O) | 2.1 - 2.3 | Singlet (s) | 3H |
| -CH₃ (on C-OH) | 1.2 - 1.4 | Singlet (s) | 3H |
| -CH₂- | 1.5 - 1.7 | Quartet (q) | 2H |
| -CH₃ (ethyl group) | 0.8 - 1.0 | Triplet (t) | 3H |
| -OH | Variable (typically 1.5 - 4.0) | Singlet (s) or broad singlet | 1H |
Troubleshooting Guides and FAQs
Q1: My spectrum shows a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons of the ethyl group, but they are broader or less resolved than expected. What could be the cause?
A1: This is a common issue that can arise from several factors:
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Poor Shimming: The magnetic field homogeneity across the sample may be insufficient. Re-shimming the spectrometer is the first step to address this.
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Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Diluting the sample may improve resolution.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvent is of high purity.
Q2: The singlet for the methyl group adjacent to the carbonyl is split into a doublet. Why is this happening?
A2: This is an unexpected splitting and could be due to:
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Presence of a Chiral Center: While this compound itself is achiral in its ground state, the presence of a chiral resolving agent or a chiral solvent could induce diastereotopicity in the neighboring protons, leading to unexpected coupling.
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Unsuspected Long-Range Coupling: While less common, long-range coupling over four or more bonds can sometimes be observed, especially with high-field NMR instruments.
Q3: The hydroxyl (-OH) proton is showing coupling to the neighboring methylene (-CH₂-) protons, resulting in a more complex splitting pattern than the expected singlet. What does this indicate?
A3: The observation of coupling to the hydroxyl proton is highly dependent on the solvent and sample conditions.
-
Solvent Choice: In aprotic, non-hydrogen-bonding solvents like DMSO-d₆, the rate of proton exchange on the hydroxyl group is slowed down, allowing for coupling to adjacent protons to be observed. In protic solvents like CDCl₃ or D₂O, this exchange is typically rapid, leading to a singlet.
-
Acid/Base Traces: The presence of acidic or basic impurities can catalyze proton exchange, causing the -OH signal to collapse into a singlet. If you wish to observe -OH coupling, ensure your sample and solvent are free from such impurities.
Q4: I see more peaks in my spectrum than predicted for this compound. What is the likely source of these extra signals?
A4: The presence of additional peaks usually points to one of the following:
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Impurities: The most common cause is the presence of residual solvents (e.g., from the reaction or purification steps), starting materials, or byproducts.
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Degradation: The compound may be degrading in the NMR tube. This can sometimes be catalyzed by light or trace impurities in the solvent.
-
Contamination: The NMR tube or cap may have been contaminated.
Experimental Protocols
Standard ¹H NMR Sample Preparation:
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Sample Weighing: Accurately weigh 5-10 mg of this compound.
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Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃ for routine analysis or DMSO-d₆ to observe -OH coupling). Use approximately 0.6-0.7 mL.
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Dissolution: Dissolve the sample completely in the solvent within a clean, dry vial.
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Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
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Labeling: Clearly label the NMR tube with the sample identification.
D₂O Exchange for Hydroxyl Proton Identification:
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Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
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Add D₂O: Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
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Mix: Cap the tube and shake gently to ensure thorough mixing.
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Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The peak corresponding to the hydroxyl proton should significantly decrease in intensity or disappear entirely.
Visualizing Troubleshooting and Molecular Interactions
The following diagrams illustrate the troubleshooting workflow and the spin-spin coupling within the molecule.
Caption: Troubleshooting workflow for NMR peak splitting.
Caption: Spin-spin coupling in this compound.
Technical Support Center: Chiral HPLC Resolution of 3-Hydroxy-3-methylpentan-2-one Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 3-Hydroxy-3-methylpentan-2-one enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of a small, polar molecule like this compound?
A1: The main challenges for separating enantiomers of a small, polar, and aliphatic compound such as this compound include its high polarity, small size, and lack of a strong UV chromophore. These characteristics can lead to weak interactions with the chiral stationary phase (CSP), resulting in poor resolution and short retention times. Additionally, its high polarity may limit solubility in common normal-phase mobile phases.
Q2: Which type of chiral stationary phase (CSP) is recommended as a starting point for this analysis?
A2: For small, polar analytes containing hydroxyl and ketone functional groups, polysaccharide-based CSPs are a highly recommended starting point. These phases, typically derivatives of cellulose (B213188) or amylose (B160209), offer a wide range of enantioselectivity through various interaction mechanisms, including hydrogen bonding and dipole-dipole interactions. Immobilized polysaccharide CSPs are particularly versatile as they are compatible with a broader range of solvents.
Q3: How does the mobile phase composition affect the separation of this compound enantiomers?
A3: The mobile phase composition is a critical factor in achieving chiral resolution. In normal-phase mode, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in a non-polar solvent (e.g., n-hexane) significantly influence retention and selectivity. For polar molecules, a polar organic mode (e.g., acetonitrile (B52724) or methanol-based mobile phases) might also be effective. The choice of mobile phase should be systematically screened to find the optimal balance of interactions between the analyte and the CSP.
Q4: My analyte, this compound, does not have a strong chromophore. What are the recommended detection methods?
A4: Due to the lack of a strong UV chromophore, detection at low UV wavelengths (around 200-220 nm) may be possible, but sensitivity could be limited. More effective detection methods include using a Refractive Index (RI) detector or a Mass Spectrometer (MS). If only a UV detector is available, pre-column derivatization with a UV-active agent can be considered to enhance detectability.
Q5: How does temperature impact the chiral resolution of this compound?
A5: Temperature affects the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, this is not a universal rule, and in some cases, higher temperatures can improve peak shape and efficiency. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition for your separation.[1]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and the accuracy of quantification. This is a common issue with polar analytes that can have secondary interactions with the stationary phase.
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screen different CSPs and mobile phases to find initial conditions for the separation of this compound enantiomers.
1. Sample Preparation:
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Prepare a stock solution of racemic this compound in isopropanol at a concentration of 1 mg/mL.
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Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.
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Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Columns:
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HPLC System: Equipped with a quaternary pump, autosampler, column thermostat, and a suitable detector (UV at 210 nm, RI, or MS).
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Chiral Columns to Screen:
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Column A: Cellulose-based CSP (e.g., Chiralcel® OD-H)
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Column B: Amylose-based CSP (e.g., Chiralpak® AD-H)
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3. Screening Conditions:
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A systematic screening of mobile phases is recommended. The following tables provide suggested starting conditions for normal-phase and polar organic modes.
Table 1: Normal-Phase Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Isopropanol (80:20, v/v) | n-Hexane:Ethanol (90:10, v/v) | n-Hexane:Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C | 25°C | 25°C |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
Table 2: Polar Organic Mode Screening Conditions
| Parameter | Condition 5 | Condition 6 |
| Mobile Phase | Acetonitrile:Methanol (95:5, v/v) | 100% Methanol |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Column Temp. | 25°C | 25°C |
| Injection Vol. | 5 µL | 5 µL |
4. Evaluation:
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For each set of conditions, inject the sample and record the chromatogram.
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Calculate the retention factors (k), selectivity (α), and resolution (Rs) for any observed separation.
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The condition providing the best resolution (ideally Rs > 1.5) should be selected for further optimization.
Protocol 2: Method Optimization
Once partial separation is achieved, this protocol can be used to fine-tune the method.
1. Mobile Phase Composition:
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Systematically vary the percentage of the alcohol modifier in small increments (e.g., 2%) around the optimal condition found during screening.
2. Temperature:
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Evaluate the effect of column temperature by testing at least three different temperatures (e.g., 15°C, 25°C, 40°C) while keeping the mobile phase constant.
3. Flow Rate:
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If resolution is still not optimal, reduce the flow rate (e.g., to 0.7 or 0.5 mL/min) to potentially improve the separation efficiency.
4. Additives:
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If peak shape is poor, consider adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can be particularly helpful in suppressing interactions with residual silanols on the silica (B1680970) support.[1]
By following these structured protocols and troubleshooting guides, researchers can efficiently develop a robust and reliable HPLC method for the chiral resolution of this compound enantiomers.
References
Preventing degradation of 3-Hydroxy-3-methylpentan-2-one during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Hydroxy-3-methylpentan-2-one during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways due to its chemical structure as a tertiary alcohol and an α-hydroxy ketone:
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Acid-Catalyzed Dehydration: As a tertiary alcohol, it can undergo dehydration (loss of a water molecule) in the presence of acid catalysts, leading to the formation of unsaturated ketones. This reaction proceeds via a stable tertiary carbocation intermediate.[1][2][3][4][5]
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Keto-Enol Tautomerism and Rearrangement: Like other α-hydroxy ketones, it can undergo keto-enol tautomerism, which can lead to rearrangements, especially under basic conditions.[6][7]
Q2: How can I prevent degradation of this compound during sample storage?
A2: Proper storage is crucial to maintain the integrity of your samples. Here are some recommendations:
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Temperature: Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
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pH: Maintain a neutral pH. Avoid acidic or basic conditions which can catalyze degradation.
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Solvent: Use aprotic, anhydrous solvents for storage to prevent hydrolysis and solvent-mediated degradation.
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Light and Air: Store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) to protect against photolytic and oxidative degradation.
Q3: Is this compound prone to degradation during Gas Chromatography (GC) analysis?
A3: Yes, due to its polar nature and thermal instability, this compound can degrade in the hot GC inlet and on the column. This can lead to peak tailing, reduced response, and the appearance of degradation product peaks. To mitigate this, derivatization is highly recommended.
Q4: What is derivatization and why is it recommended for the GC analysis of this compound?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization of the hydroxyl group (silylation or acylation) is recommended to:
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Increase thermal stability and prevent on-column degradation.
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Improve volatility for better chromatographic separation.
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Reduce peak tailing by masking the polar hydroxyl group.
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Enhance detector response.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or no analyte peak in GC-MS analysis | Thermal degradation in the GC inlet or column. | Derivatize the analyte using a silylating agent like MSTFA. See the detailed protocol below. Optimize GC inlet temperature; use a programmable temperature vaporizer (PTV) inlet if available. |
| Multiple unknown peaks in the chromatogram | Acid-catalyzed dehydration during sample preparation or analysis. | Ensure all solvents and reagents are neutral or buffered at a neutral pH. Avoid acidic mobile phases in LC analysis. |
| Poor peak shape (tailing) in GC or LC | Interaction of the polar hydroxyl group with active sites in the analytical system. | For GC, derivatize the analyte. For LC, use a column with end-capping and optimize the mobile phase composition and pH. |
| Inconsistent results between injections | On-going degradation of the analyte in the sample vial in the autosampler. | Keep the autosampler tray cooled. Prepare fresh samples and analyze them promptly. |
| Loss of analyte during sample preparation | Use of acidic or basic conditions during extraction or cleanup. | Maintain neutral pH throughout the sample preparation process. Use solid-phase extraction (SPE) with a neutral sorbent if possible. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of the tertiary hydroxyl group to a more stable trimethylsilyl (B98337) (TMS) ether.
Materials:
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Sample containing this compound
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N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Inert gas (Nitrogen or Argon)
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Heatin block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Evaporate a known volume of the sample extract to dryness under a gentle stream of inert gas.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dry residue in the GC vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Note: The reaction conditions (temperature and time) may need to be optimized for your specific sample matrix and concentration.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Flow Rate: 0.3 mL/min
Column Temperature: 30°C
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): [M+H]⁺ = 117.1
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Product Ions (m/z): To be determined by infusion of a standard solution.
-
Collision Energy: Optimize for the specific instrument.
Note: The use of a mild acidic modifier like formic acid is a common starting point, but if degradation is observed, switching to a mobile phase with a neutral pH (e.g., using an ammonium (B1175870) acetate (B1210297) buffer) should be investigated.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stable GC analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Mass Spectrometric Analysis of 3-Hydroxy-3-methylpentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 3-Hydroxy-3-methylpentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[1] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression. Other sources can include salts, proteins, and metabolites that co-elute with this compound. The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[2][3]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[1][3] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.
Q4: What are the key strategies to minimize or eliminate matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove interfering components.[4]
-
Chromatographic Separation: Modifying your LC method to better separate this compound from matrix components can prevent co-elution.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data processing.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[5]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in my this compound quantification.
This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Issue 2: Significant signal suppression observed for this compound.
Signal suppression is a common manifestation of matrix effects. Here’s how to address it:
-
Confirm and Quantify Suppression: Use the post-extraction spike method to calculate the Matrix Factor (MF). An MF significantly less than 1 confirms ion suppression.
-
Identify the Source:
-
Phospholipids: If analyzing plasma or serum, phospholipids are a likely culprit. Implement a sample preparation method specifically designed to remove them, such as HybridSPE® or a mixed-mode cation exchange SPE.[6]
-
Other Endogenous Components: Use post-column infusion to identify the retention time of the interfering components.
-
-
Mitigation Strategies:
-
Enhance Sample Cleanup: A more rigorous SPE protocol or a switch to LLE may be necessary.
-
Optimize Chromatography: Adjust the mobile phase gradient to separate the analyte from the suppression zone.
-
Change Ionization Mode: If possible, switch from ESI to APCI, as APCI is generally less susceptible to matrix effects.[1]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering species.[2]
-
Issue 3: Unexpected signal enhancement is compromising my results.
Signal enhancement, while less common than suppression, can also lead to inaccurate quantification.
-
Quantify the Enhancement: Calculate the Matrix Factor using the post-extraction spike method. An MF greater than 1 indicates signal enhancement.
-
Investigate the Cause:
-
Co-eluting Compounds: Certain compounds in the matrix can improve the ionization efficiency of the analyte.
-
Concomitant Medications: In clinical studies, co-administered drugs can cause signal enhancement.[7]
-
-
Corrective Actions:
-
Improve Chromatographic Resolution: Separate the analyte from the enhancing compounds.
-
Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for unpredictable signal enhancement.[5]
-
Thorough Sample Cleanup: While enhancement can be harder to eliminate through cleanup than suppression, a more selective extraction method may remove the responsible components.
-
Quantitative Data on Matrix Effects
The following tables provide illustrative examples of matrix effects observed for small molecules in common biological matrices. While not specific to this compound, they demonstrate the potential impact of the matrix on analytical results.
Table 1: Matrix Factor (MF) for a Hypothetical Small Molecule in Human Plasma from Different Donors
| Donor ID | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Plasma Extract) | Matrix Factor (MF) | % Signal Suppression/Enhancement |
| Donor 1 | 1,250,000 | 875,000 | 0.70 | 30% Suppression |
| Donor 2 | 1,250,000 | 950,000 | 0.76 | 24% Suppression |
| Donor 3 | 1,250,000 | 1,300,000 | 1.04 | 4% Enhancement |
| Donor 4 | 1,250,000 | 787,500 | 0.63 | 37% Suppression |
| Donor 5 | 1,250,000 | 1,050,000 | 0.84 | 16% Suppression |
| Donor 6 | 1,250,000 | 812,500 | 0.65 | 35% Suppression |
Table 2: Effect of Different Sample Preparation Techniques on Matrix Effects in Human Plasma
| Sample Preparation Method | Average Matrix Factor (MF) | % CV of MF (n=6 donors) |
| Protein Precipitation (Acetonitrile) | 0.55 | 25.4% |
| Liquid-Liquid Extraction (MTBE) | 0.88 | 10.2% |
| Solid-Phase Extraction (C18) | 0.92 | 8.5% |
| Solid-Phase Extraction (Phospholipid Removal Plate) | 1.01 | 4.1% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.[8][9]
-
Calibrated stock solution of this compound.
-
Appropriate solvents for dilution and reconstitution.
-
Validated sample preparation materials (e.g., SPE cartridges, LLE solvents).
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent at two concentration levels (low and high).
-
Set B (Post-Spiked Matrix): Process blank matrix samples from each of the six sources through the entire sample preparation procedure. Spike the same amount of this compound as in Set A into the final, processed extracts.
-
-
Analyze both sets of samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each source at each concentration level using the following equation:
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
-
Evaluate the results:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different sources should be ≤15%.[9]
-
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects caused by phospholipids in plasma samples prior to the analysis of this compound.
Caption: Workflow for phospholipid removal using SPE.
Procedure:
-
Sample Pretreatment: To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid.
-
Protein Precipitation: Vortex the sample for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at >3000 x g for 5 minutes.
-
SPE Loading: Load the supernatant onto a phospholipid removal SPE plate or cartridge (e.g., HybridSPE®).
-
Elution: Apply a vacuum to pull the sample through the SPE sorbent. The phospholipids and precipitated proteins are retained, while this compound and other small molecules pass through.
-
Collection: Collect the eluate.
-
Analysis: The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. e-b-f.eu [e-b-f.eu]
Strategies to avoid racemization during the synthesis of chiral 3-Hydroxy-3-methylpentan-2-one
This guide is intended for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 3-Hydroxy-3-methylpentan-2-one and related α-hydroxy ketones. It provides troubleshooting advice and answers to frequently asked questions to help prevent racemization and achieve high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral this compound?
A1: The primary cause of racemization in α-chiral ketones is the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1][2][3] The hydrogen atom on the chiral α-carbon is acidic. Its removal by a base, or protonation of the carbonyl oxygen followed by deprotonation at the α-carbon under acidic conditions, leads to a loss of the defined three-dimensional stereochemistry.[2][4] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both enantiomers and a reduction in enantiomeric excess (ee).[1][4]
Q2: Which steps in the synthesis are most susceptible to racemization?
A2: Racemization is a risk at several stages of the synthesis and purification process:
-
During Chiral Center Formation: If the reaction conditions for creating the stereocenter (e.g., base selection, temperature, solvent) are not strictly controlled, the chiral intermediate can exist long enough to racemize before the desired transformation is complete.[3]
-
During Aqueous Workup: Standard workup procedures involving acidic or basic aqueous solutions can readily catalyze enolization and lead to significant loss of enantiomeric purity.[3][5]
-
During Purification: Silica (B1680970) gel chromatography is a common point of failure. The inherent acidity of standard silica gel can be sufficient to catalyze racemization of the product on the column.[3]
Q3: What are the most effective general strategies to prevent racemization?
A3: Minimizing racemization requires careful control over the entire experimental process. Key strategies include:
-
Use of Stereoselective Methodologies: Employing methods that are inherently designed for high stereocontrol, such as using chiral auxiliaries (e.g., Evans oxazolidinones), asymmetric catalysts, or biocatalytic approaches, is the best starting point.[3][5][6][7][8]
-
Strict Temperature Control: Performing reactions at low temperatures (e.g., -78 °C) is crucial. This reduces the thermal energy of the molecules, slowing the rate of competing racemization pathways and stabilizing chiral intermediates.[3]
-
Judicious Choice of Reagents: For base-mediated reactions, using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) ensures rapid, clean, and complete enolate formation, minimizing the time the intermediate is exposed to conditions that could cause racemization.[3]
-
Neutral Workup and Purification: Quenching reactions with buffered or neutral solutions (e.g., saturated ammonium (B1175870) chloride) and using neutralized silica gel or alternative purification methods like crystallization can prevent racemization during product isolation.[3]
Troubleshooting Guide for Low Enantiomeric Excess (ee)
If you are observing a lower than expected enantiomeric excess in your final product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing sources of racemization.
Mechanism of Racemization
Understanding the mechanism of racemization is key to preventing it. Both acid- and base-catalyzed pathways proceed through a common planar, achiral intermediate, which is the root cause of the loss of stereochemical information.
Caption: Racemization pathway via a planar achiral intermediate.
Data Summary: Asymmetric Synthesis Strategies
While specific yields and enantiomeric excesses for this compound can vary greatly with exact conditions, the following table summarizes typical outcomes for common asymmetric strategies used for α-hydroxy ketone synthesis.
| Synthetic Strategy | Key Reagents/Catalyst | Typical Yield | Typical ee (%) | Key Considerations |
| Asymmetric Aldol (B89426) Reaction | Chiral Boron Enolates (e.g., from (Ipc)₂BCl) | 70-90% | 90-98% | Requires stoichiometric chiral reagents and cryogenic temperatures (-78 °C).[9] |
| Catalytic Asymmetric Rearrangement | Chiral Al(III)–N,N′-dioxide complex | 60-85% | 85-95% | Catalytic approach reduces chiral waste; may require catalyst screening.[7][10] |
| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salt Precatalyst | 75-95% | 90-99% | Highly efficient for asymmetric benzoin-type condensations.[11] |
| Biocatalytic Methods (DKR) | Lipase (e.g., CAL-B) + Ru catalyst | >90% | >99% | Operates under mild, physiological conditions, avoiding harsh reagents.[6] |
Methodology Overview: Asymmetric Aldol-Type Reaction
This section provides a generalized protocol for a key experimental strategy, highlighting critical parameters to prevent racemization.
Objective: To synthesize a chiral β-hydroxy amide precursor to the target α-hydroxy ketone via an asymmetric aldol reaction, which can then be converted to the final product. This example is based on principles from established boron-mediated aldol reactions.[9]
Key Reagents & Equipment:
-
Propionyl-morpholine (or other amide)
-
Chiral boron triflate (e.g., (+)-B-chlorodiisopinocampheylborane, (Ipc)₂BCl)
-
Tertiary amine base (e.g., Triethylamine (B128534), Et₃N)
-
Aldehyde electrophile (e.g., Propanal)
-
Anhydrous solvent (e.g., Diethyl ether or THF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature cooling bath (-78 °C, dry ice/acetone)
Generalized Protocol:
-
Enolate Formation (Critical Step):
-
Under an inert atmosphere, dissolve the propionyl amide and (Ipc)₂BCl in anhydrous diethyl ether.
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine. The base should be added slowly to control the exotherm and ensure clean formation of the Z-enolate, which is critical for stereoselectivity.
-
Stir the resulting slurry at 0 °C for approximately 1-2 hours.
-
-
Aldol Addition (Critical Step):
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is essential to prevent racemization of the boron enolate and to maximize diastereoselectivity.
-
Slowly add the aldehyde electrophile via syringe pump over 30-60 minutes. A slow addition rate prevents localized warming and side reactions.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for consumption of the starting material.
-
-
Workup (Critical Step):
-
Quench the reaction at low temperature by adding a buffered solution, such as a pH 7 phosphate (B84403) buffer. Do not use strong acid or base.
-
Allow the mixture to warm to room temperature.
-
Add an oxidizing agent (e.g., hydrogen peroxide) to break the boron-oxygen bonds.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with neutral brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
If chromatography is necessary, use silica gel that has been pre-treated with a small amount of triethylamine in the eluent system (e.g., 1% Et₃N in Hexane/Ethyl Acetate) to neutralize acidic sites.
-
Alternatively, purification by crystallization should be considered as it can often enhance enantiomeric purity and avoids potential racemization on silica gel.
-
References
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Acyloin synthesis by addition [organic-chemistry.org]
Column selection for the chromatographic purification of tertiary alpha-hydroxy ketones
Technical Support Center: Chromatographic Purification of Tertiary α-Hydroxy Ketones
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the column selection and chromatographic purification of tertiary α-hydroxy ketones.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a column for purifying a tertiary α-hydroxy ketone?
A1: The first step is to determine the primary mode of chromatography based on the analyte's polarity. Tertiary α-hydroxy ketones are polar molecules due to the presence of both a hydroxyl and a ketone functional group.[1][2] Therefore, the choice is typically between Normal-Phase Chromatography (NPC), Reversed-Phase Chromatography (RPC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Your selection will be guided by the overall polarity of your specific molecule and the solvents it is soluble in.[3][4]
Q2: Should I start with Normal-Phase or Reversed-Phase Chromatography?
A2: The choice depends on your sample's solubility and the nature of impurities.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate).[5][6] This mode is often suitable for polar compounds like α-hydroxy ketones, especially if they are sensitive to water or highly soluble in organic solvents.[3][5]
-
Reversed-Phase Chromatography (RPC): This is the most common HPLC mode and uses a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol).[6][7][8] If your tertiary α-hydroxy ketone has significant non-polar character (e.g., large alkyl or aryl groups), it may be well-retained and separated in reversed-phase. RPC is often more reproducible than NPC.[5]
A good starting point is to test your compound's solubility. If it is soluble in organic solvents like hexane/isopropanol (B130326), start with NPC. If it is soluble in water/methanol mixtures, RPC is a viable first choice.[4]
Q3: My tertiary α-hydroxy ketone is chiral. What special considerations are needed for column selection?
A3: For separating enantiomers, a chiral stationary phase (CSP) is required.[9][10] The most common and versatile CSPs are polysaccharide-based (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on silica).[11] These columns often provide excellent selectivity for a wide range of chiral compounds, including ketones.[11] Chiral separations are typically performed in normal-phase or polar organic modes, though some CSPs are compatible with reversed-phase conditions.[4][11] Method development is often empirical, requiring the screening of several different chiral columns and mobile phases to find the optimal conditions.[10][12]
Q4: What is HILIC, and when should I consider it?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (similar to normal-phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[13] HILIC is ideal for separating very polar compounds that show little or no retention in reversed-phase chromatography.[13] If your tertiary α-hydroxy ketone is highly polar and elutes too quickly (near the void volume) on a C18 column, HILIC is an excellent alternative to explore. Common HILIC stationary phases include bare silica (B1680970), amide, cyano, and diol-bonded phases.[7][13]
Column Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate chromatographic column for your tertiary α-hydroxy ketone purification.
Caption: A decision tree to guide column selection based on analyte properties.
Data Summary Tables
Table 1: Comparison of Common Stationary Phases for Achiral Separations
| Stationary Phase | Chromatography Mode | Primary Interaction | Best For | Typical Mobile Phase |
| Silica (SiO₂) | Normal-Phase / HILIC | Adsorption (Polar) | Polar compounds, isomers.[8][14] | Hexane, Ethyl Acetate, Isopropanol |
| C18 (Octadecyl) | Reversed-Phase | Hydrophobic | Non-polar to moderately polar compounds.[7][14] | Water, Acetonitrile, Methanol |
| C8 (Octyl) | Reversed-Phase | Hydrophobic | Similar to C18 but less retentive for non-polar compounds.[14] | Water, Acetonitrile, Methanol |
| Cyano (CN) | Normal- or Reversed-Phase | Dipole-dipole / Hydrophobic | Compounds with π-electrons, alternate selectivity.[7] | Varies with mode |
| Diol | Normal-Phase / HILIC | Hydrogen Bonding | Polar compounds, good alternative to silica.[7] | Varies with mode |
| Amide | HILIC | Hydrogen Bonding | High retention for a broad range of hydrophilic analytes.[13] | Acetonitrile/Water |
Table 2: Starting Mobile Phase Conditions for Chiral Separations (Polysaccharide CSPs)
| Chromatography Mode | Typical Mobile Phase Composition | Modifier Notes |
| Normal-Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | Adjust IPA % to control retention. Ethanol can be a substitute. |
| Polar Organic | Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v) | Useful for compounds not soluble in hexane. |
| Reversed-Phase | Water / Acetonitrile (ACN) (50:50, v/v) | Only for immobilized CSPs; check column specifications. |
Troubleshooting Guide
Q: My peaks are tailing badly on a silica column. What can I do?
A: Peak tailing on silica columns, especially for compounds with hydroxyl groups, is often caused by strong interactions with acidic silanol (B1196071) groups on the stationary phase surface.
-
Solution 1: Add a mobile phase modifier. Add a small amount of a polar solvent like acetic acid (for acidic analytes) or a basic modifier like triethylamine (B128534) (for basic analytes, though less common for ketones) to the mobile phase. This can block the highly active sites on the silica and improve peak shape.
-
Solution 2: Switch to a different stationary phase. Consider a Diol or Cyano column, which are polar but generally have less active sites than bare silica, leading to more symmetrical peaks.[7]
Q: My compound elutes in the void volume in reversed-phase (C18 column). How can I get it to retain?
A: This indicates your compound is too polar for the reversed-phase conditions.
-
Solution 1: Use 100% aqueous mobile phase. Remove all organic solvent from the mobile phase. Some modern C18 columns are designed to be "aqueous stable" and can tolerate this.
-
Solution 2: Switch to HILIC. This is the ideal solution for very polar analytes. A HILIC column (e.g., bare silica, amide) will provide retention for compounds that are unretained in RPC.[13]
-
Solution 3: Consider derivatization. While not ideal for purification, derivatizing the compound to make it less polar can increase retention in RPC.[15][16]
Q: I am not getting separation between my chiral enantiomers on a polysaccharide CSP. What should I try?
A: Achieving chiral separation can be challenging and often requires screening.[10]
-
Solution 1: Change the mobile phase. The choice of alcohol modifier in normal phase (e.g., switching from isopropanol to ethanol) can dramatically alter selectivity.
-
Solution 2: Screen different CSPs. Different chiral columns have different recognition mechanisms. If a cellulose-based column (e.g., Chiralcel OD) doesn't work, try an amylose-based column (e.g., Chiralpak AD).[11]
-
Solution 3: Adjust the temperature. Lowering the column temperature can sometimes increase the resolution between enantiomers, although it will also increase backpressure.
Experimental Protocols
Protocol: Generic Method Development for Achiral Purification
This protocol outlines a systematic approach to developing a purification method for a novel tertiary α-hydroxy ketone.
-
Analyte Characterization & Solubility Testing:
-
Determine the structure and estimate the polarity of your target compound.
-
Test the solubility of your crude sample (~1-2 mg/mL) in common HPLC solvents:
-
Reversed-Phase solvents: Methanol, Acetonitrile, Water, THF.
-
Normal-Phase solvents: Hexane, Ethyl Acetate, Isopropanol, Dichloromethane.
-
-
-
Initial Column and Mobile Phase Selection:
-
If soluble in RP solvents: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
If soluble in NP solvents: Start with a silica column (e.g., 150 x 4.6 mm, 5 µm).
-
-
Initial Scouting Gradient:
-
For Reversed-Phase (C18):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a fast gradient from 5% B to 95% B over 10-15 minutes. This will help determine the approximate elution conditions.
-
-
For Normal-Phase (Silica):
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate or Isopropanol
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a fast gradient from 0% B to 50% B over 10-15 minutes.
-
-
-
Method Optimization:
-
Based on the scouting run, develop a shallower gradient or an isocratic method around the mobile phase composition where your compound eluted.
-
Aim for a retention factor (k') between 2 and 10 for the main peak.
-
Adjust the mobile phase composition to improve the resolution between your target compound and impurities.
-
If peak shape is poor, consider changing the pH (for RP) or adding modifiers (for NP).
-
-
Scale-Up for Purification:
-
Once an optimized analytical method is developed, scale the method to a larger preparative column.
-
Increase the column diameter and particle size.
-
Adjust the flow rate and sample loading according to the column dimensions to maximize throughput while maintaining resolution.
-
References
- 1. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mastelf.com [mastelf.com]
- 9. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. HILIC Stationary Phases | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. labtech.tn [labtech.tn]
- 15. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Hydroxy-3-methylpentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Hydroxy-3-methylpentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an α-hydroxy ketone. The presence of both a polar hydroxyl (-OH) group and a ketone (C=O) group suggests it will have moderate polarity. Generally, small hydroxy ketones are expected to be miscible with water to some extent due to hydrogen bonding.[1][2] While specific quantitative data is limited, it is known to be soluble in chloroform.[3] Its solubility in other organic solvents like ethanol, methanol, and DMSO is anticipated to be good, but likely poor in non-polar solvents like hexane.
Q2: I am observing poor solubility of this compound in my aqueous buffer. Why is this happening?
A2: Poor aqueous solubility can be attributed to a few factors. The alkyl chain of the molecule contributes to its hydrophobic character, which can limit its solubility in water despite the presence of the polar functional groups.[4] The crystal lattice energy of the solid compound might also be high, requiring significant energy to break down and dissolve.
Q3: Are there any predicted solubility values for this compound?
Troubleshooting Guide: Enhancing Solubility
This guide provides systematic approaches to overcome the poor solubility of this compound.
Initial Solubility Assessment
Before attempting solubility enhancement, it is crucial to determine the baseline solubility in your solvent of interest.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A detailed protocol for determining both kinetic and thermodynamic solubility is provided in the "Experimental Protocols" section below. This will help you understand if the issue is with the rate of dissolution or the intrinsic solubility limit.
Solubility Enhancement Strategies
If the solubility of this compound is insufficient for your experimental needs, consider the following strategies.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous buffer to increase the polarity of the solvent mixture.[6] | Simple and effective for many compounds. | High concentrations of organic solvents may affect biological assays. |
| pH Adjustment | Although this compound does not have a readily ionizable group, the polarity of the hydroxyl group can be subtly influenced by pH. | Can be effective for some compounds with acidic or basic moieties. | Limited applicability for neutral compounds. |
| Surfactants/Micellar Solubilization | Using surfactants to form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[7] | Can significantly increase the solubility of poorly soluble compounds. | Surfactants can interfere with some biological assays. |
| Solid Dispersion | Dispersing the compound in a solid matrix (e.g., a polymer) to improve its dissolution rate and apparent solubility. | Can lead to a significant increase in bioavailability for oral formulations. | Requires specialized formulation techniques. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility. | Highly effective and often used in pharmaceutical formulations. | Can be expensive and may alter the compound's activity. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium (thermodynamic) solubility of this compound.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Cap the vial tightly and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol details how to systematically test the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, DMSO, propylene (B89431) glycol)
-
Materials from Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.
Visualizing Experimental Workflows
To aid in the experimental design, the following diagrams illustrate the logical flow of the solubility assessment and enhancement processes.
Caption: Workflow for initial solubility assessment.
Caption: Iterative workflow for solubility enhancement.
References
- 1. grokipedia.com [grokipedia.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chembk.com [chembk.com]
- 4. byjus.com [byjus.com]
- 5. Showing Compound 3-Methylpentan-2-ol (FDB004415) - FooDB [foodb.ca]
- 6. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3R)-3-Hydroxy-3-methylpentan-2-one | C6H12O2 | CID 12261370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an analytical method for 3-Hydroxy-3-methylpentan-2-one quantification
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), two powerful and widely used methods for the analysis of organic compounds. A third alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, is also considered for its quantitative capabilities.
Comparison of Analytical Methods
The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the key performance parameters of GC-MS, HPLC-MS, and NMR for the quantification of 3-Hydroxy-3-methylpentan-2-one, based on typical performance for similar analytes.
| Parameter | GC-MS | HPLC-MS | NMR |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of compounds in liquid phase followed by mass-based detection and quantification. | Quantification based on the nuclear magnetic resonance of atomic nuclei in a magnetic field. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar compounds. | Non-destructive and suitable for a wide range of soluble analytes. |
| Sensitivity | High (picogram to femtogram range). | Very high (femtogram to attogram range). | Lower (microgram to milligram range). |
| Selectivity | High, especially with high-resolution mass spectrometry. | Very high, particularly with tandem mass spectrometry (MS/MS). | High, provides detailed structural information. |
| Matrix Effects | Can be significant, often requiring extensive sample cleanup. | Can be significant, often mitigated by chromatographic separation and internal standards. | Less susceptible to matrix effects compared to MS-based methods. |
| Derivatization | Often required for polar analytes like hydroxy ketones to improve volatility and thermal stability. | May be used to improve ionization efficiency but is not always necessary. | Not required. |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Instrumentation Cost | Moderate to high. | High. | Very high. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of an analytical method. The following sections provide generalized protocols for GC-MS and HPLC-MS adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is recommended to improve its volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. It offers high sensitivity and selectivity.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution and calibration standards as described in the GC-MS protocol.
-
Internal Standard: Prepare an internal standard stock solution as described in the GC-MS protocol.
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A reversed-phase column such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Method Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Visualizations
To aid in the understanding of the experimental workflow and the logical relationships in method validation, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound.
Caption: Key parameters for the validation of an analytical method.
A Comparative Analysis of the Photoinitiation Efficiency of 3-Hydroxy-3-methylpentan-2-one and Other α-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-hydroxy ketones are a class of Type I photoinitiators that undergo a Norrish Type I cleavage upon exposure to ultraviolet (UV) light, generating free radicals that initiate polymerization. This process is fundamental to a variety of applications, including the curing of coatings, adhesives, and the fabrication of biomedical hydrogels. The efficiency of a photoinitiator is a critical parameter, influencing the rate and extent of polymerization. Key metrics for evaluating this efficiency include the quantum yield (Φ), which represents the number of initiating radicals produced per photon absorbed, and the rate of polymerization (Rp).
This guide focuses on 3-Hydroxy-3-methylpentan-2-one, a simple aliphatic α-hydroxy ketone. Due to the absence of specific experimental data for this compound, its performance is discussed in the context of structurally similar and well-characterized photoinitiators.
Quantitative Comparison of Representative α-Hydroxy Ketone Photoinitiators
To provide a quantitative benchmark, the photoinitiation efficiencies of two widely used α-hydroxy ketone photoinitiators, Darocure 1173 (2-hydroxy-2-methyl-1-phenyl-1-propanone) and Irgacure 184 (1-hydroxy-cyclohexyl-phenyl-ketone), are summarized below. It is important to note that quantum yields can vary depending on the experimental conditions, such as the solvent and the presence of monomers.
| Photoinitiator | Chemical Structure | Molar Mass ( g/mol ) | Quantum Yield (Φ) | Key Characteristics |
| Darocure 1173 | 2-hydroxy-2-methyl-1-phenyl-1-propanone | 164.20 | 0.277%[1] - 0.6 | High reactivity, good solubility in common formulations. |
| Irgacure 184 | 1-hydroxy-cyclohexyl-phenyl-ketone | 204.27 | 0.207%[1] - 0.5 | Low yellowing, suitable for clear coatings. |
| This compound | This compound | 116.16 | Data not available | Simple aliphatic structure, likely to exhibit good solubility in non-polar and moderately polar formulations. |
| 3-Hydroxy-3-methyl-2-butanone | 3-hydroxy-3-methyl-2-butanone | 102.13 | Data not available | Structurally similar to this compound, used as a photoinitiator.[2][3] |
Qualitative Assessment of this compound
Based on its chemical structure, the photoinitiation efficiency of this compound can be qualitatively assessed in comparison to other α-hydroxy ketones:
-
Cleavage Efficiency: Like other α-hydroxy ketones, this compound is expected to undergo Norrish Type I cleavage between the carbonyl group and the tertiary carbon bearing the hydroxyl group. This cleavage would generate an acyl radical and a tertiary alkyl radical. The stability of the resulting radicals influences the initiation efficiency.
-
Solubility: Its aliphatic nature suggests good solubility in a range of monomers and prepolymers, which is a crucial factor for achieving a homogeneous polymerization mixture.
-
Volatility: As a relatively small molecule, it may have higher volatility compared to larger, more complex photoinitiators, which could be a consideration in thin-film applications.
Photoinitiation Mechanism: Norrish Type I Cleavage
The photoinitiation process for α-hydroxy ketones is initiated by the absorption of UV light, which excites the molecule to a singlet state, followed by intersystem crossing to a triplet state. From the excited state, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two primary radicals. These radicals then initiate the polymerization of monomers.
References
A Comparative Analysis of the Flavor Profiles of 3-Hydroxy-3-methylpentan-2-one and Acetoin
In the realm of flavor chemistry, the nuanced differences between structurally similar molecules can elicit vastly different sensory experiences. This guide provides a detailed comparative study of the flavor profiles of two such alpha-hydroxy ketones: 3-Hydroxy-3-methylpentan-2-one and Acetoin (B143602) (3-hydroxy-2-butanone). This analysis is intended for researchers, scientists, and professionals in the drug development and food science industries, offering a comprehensive overview of their chemical properties, sensory attributes, and relevant analytical methodologies.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of these compounds is crucial for their application in flavor and fragrance formulations. The following table summarizes the key properties of this compound and Acetoin.
| Property | This compound | Acetoin |
| Molecular Formula | C6H12O2[1][2][3] | C4H8O2 |
| Molecular Weight | 116.16 g/mol [1][2][3] | 88.11 g/mol |
| Appearance | Clear colorless to yellow or light red liquid | Colorless to pale yellow liquid |
| Boiling Point | 140-141 °C | 148 °C |
| Solubility | Soluble in chloroform[4] | Miscible with water, alcohol, and propylene (B89431) glycol |
| CAS Number | 115-22-0 | 513-86-0 |
Flavor and Aroma Profiles
The organoleptic properties of these two molecules are distinct, leading to their use in different applications within the food and fragrance industries.
This compound: Sensory data for this compound is not as extensively documented as for acetoin. However, based on the analysis of structurally similar compounds such as 3-hydroxy-2-pentanone, it is suggested to possess herbal and truffle-like flavor and aroma notes .[5][6] Further sensory panel analysis is required to fully characterize its profile.
Acetoin: In contrast, acetoin is a well-characterized flavor compound with a distinct and widely utilized profile. It is consistently described as having a buttery, creamy, and slightly sweet aroma and taste .[7][8] This makes it a key component in the formulation of dairy flavors, particularly butter and cream, and it is also used to enhance the profiles of baked goods, caramel, and various fruit flavors.[8] The odor threshold for acetoin in water has been reported to be 800 parts per billion.[9] In a yogurt matrix, the odor threshold was found to be 29.0 mg/L.[10]
Synthesis of Flavor Compounds
The production methods for this compound and acetoin differ significantly, with the former typically synthesized chemically and the latter often produced through microbial fermentation.
Chemical Synthesis of this compound
A common method for the synthesis of this compound involves the hydration of an alkyne, specifically 2-methyl-3-butyn-2-ol, in the presence of a mercury salt catalyst in an acidic medium.[4]
References
- 1. (3R)-3-Hydroxy-3-methylpentan-2-one | C6H12O2 | CID 12261370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516) [hmdb.ca]
- 6. Showing Compound 3-Hydroxy-2-pentanone (FDB008110) - FooDB [foodb.ca]
- 7. acetoin, 513-86-0 [thegoodscentscompany.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Odor Detection Thresholds & References [leffingwell.com]
- 10. Evaluation of the synergistic olfactory effects of diacetyl, acetaldehyde, and acetoin in a yogurt matrix using odor threshold, aroma intensity, and electronic nose analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Potential Cross-Reactivity of 3-Hydroxy-3-methylpentan-2-one in Enzyme-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-Hydroxy-3-methylpentan-2-one in common enzyme-based assays. Due to a lack of direct experimental data on this specific compound in the public domain, this guide leverages information on structurally similar molecules and general principles of assay interference to inform researchers on potential challenges and provide robust experimental protocols for validation.
Executive Summary
Understanding the Potential for Cross-Reactivity
The structure of this compound, an α-hydroxy ketone, presents several possibilities for assay interference:
-
Chemical Reactivity: The ketone functional group can potentially react with assay components, particularly those containing nucleophiles.
-
Enzyme Inhibition/Activation: The molecule could bind to the active site or allosteric sites of enzymes, leading to competitive or non-competitive inhibition or, less commonly, activation.
-
Detection System Interference: The compound might interfere with the detection method itself, for instance, by absorbing light at the same wavelength as a chromogenic or fluorogenic substrate, or by quenching a luminescent signal.
Comparison with Structurally Similar Compounds
To infer the potential for cross-reactivity, we can examine compounds with similar functional groups.
| Compound | Structural Formula | Key Functional Groups | Known Assay Interference |
| This compound | CCC(C)(O)C(=O)C | Ketone, Tertiary Alcohol | No direct data available. |
| Diacetone Alcohol | CC(C)(O)CC(=O)C | Ketone, Tertiary Alcohol | No direct data on enzyme assay interference found. Primarily used as a solvent.[1] |
| Acetone (B3395972) | CC(=O)C | Ketone | Interferes with the Jaffe method (non-enzymatic) for creatinine (B1669602) determination.[2] Enzymatic creatinine assays are less susceptible to this interference.[2] |
| Acetoacetate (B1235776) | CC(=O)CC(=O)O | β-keto acid | Interferes with the Jaffe method for creatinine determination.[2] |
The interference of acetone and acetoacetate in a non-enzymatic clinical assay highlights that ketone-containing small molecules can indeed produce false readouts.[2] The fact that enzymatic versions of the same assay are less affected underscores the importance of assay-specific validation.
Experimental Protocols for Assessing Cross-Reactivity
Researchers using this compound should perform a series of validation experiments to rule out or quantify any potential interference in their specific enzyme-based assay.
General Workflow for Interference Testing
The following diagram illustrates a general workflow for identifying and mitigating potential assay interference.
Caption: Workflow for assessing small molecule interference in enzyme assays.
Specific Experimental Protocols
Objective: To determine if this compound interferes with a specific enzyme-based assay (e.g., Kinase, Protease, Luciferase assay).
Materials:
-
This compound
-
Enzyme of interest
-
Substrate for the enzyme (chromogenic, fluorogenic, or luminescent)
-
Assay buffer
-
Positive and negative control compounds (if available)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare working solutions of the enzyme and substrate in assay buffer.
-
-
Assay Plate Setup:
-
Design a 96- or 384-well plate layout that includes the following controls:
-
No-Enzyme Control: Compound + Substrate + Assay Buffer. This control assesses direct interference with the substrate or detection signal.
-
No-Substrate Control: Compound + Enzyme + Assay Buffer. This control is particularly important for assays where the enzyme itself might have background activity or instability that is affected by the compound.
-
Full Reaction: Compound + Enzyme + Substrate + Assay Buffer.
-
Vehicle Control: Solvent + Enzyme + Substrate + Assay Buffer. This serves as the 100% activity control.
-
Positive Inhibition Control: Known Inhibitor + Enzyme + Substrate + Assay Buffer.
-
-
-
Assay Procedure (Example for a Kinase Assay):
-
Add the serially diluted this compound or control compounds to the appropriate wells.
-
Add the kinase to all wells except the "no-enzyme" controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate for the desired reaction time.
-
Stop the reaction (if necessary) and measure the signal using the appropriate plate reader.
-
-
Data Analysis:
-
Signal Interference: Compare the signal from the "No-Enzyme Control" wells containing the compound to the vehicle control. A significant change in signal indicates direct interference with the detection method.
-
Enzyme Activity Modulation: Calculate the percent inhibition or activation for the "Full Reaction" wells relative to the vehicle control. Plot the percent activity against the compound concentration to determine an IC50 or EC50 value if a dose-response is observed.
-
Potential Signaling Pathway Interference
While this compound is not a known signaling molecule, any off-target effects on cellular kinases or other enzymes could inadvertently modulate signaling pathways. The diagram below illustrates a hypothetical scenario where an off-target kinase inhibition could impact a generic signaling cascade.
Caption: Hypothetical inhibition of a signaling pathway by off-target effects.
Mitigation Strategies
If interference is detected, several strategies can be employed:
-
Modify Assay Conditions: Altering buffer components (e.g., adding detergents like Triton X-100 to disrupt aggregation), pH, or ionic strength can sometimes reduce non-specific interactions.
-
Use an Orthogonal Assay: Confirm any observed activity using a different assay format that relies on an alternative detection principle. For example, if interference is observed in a fluorescence-based assay, an orthogonal assay could be based on mass spectrometry.
-
Structural Analogs: Test structurally related compounds that lack the potentially reactive functional groups to determine if the observed effect is specific to this compound.
Conclusion
While there is no direct evidence of this compound causing interference in enzyme-based assays, its chemical structure warrants careful validation. By following the systematic approach and detailed protocols outlined in this guide, researchers can confidently assess the potential for cross-reactivity and ensure the integrity of their experimental results. Proactive interference testing is a critical step in drug discovery and basic research to avoid the pursuit of false positives and ensure the generation of reliable data.
References
Benchmarking the stereoselectivity of different synthetic routes to 3-Hydroxy-3-methylpentan-2-one
A Comparative Guide to the Stereoselective Synthesis of 3-Hydroxy-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral tertiary α-hydroxy ketones such as this compound is of significant interest in medicinal chemistry and drug development, as these motifs are crucial components of numerous biologically active molecules. The stereochemistry at the tertiary alcohol center can profoundly influence pharmacological activity, making stereocontrol a critical aspect of their synthesis. This guide provides a comparative benchmark of different synthetic routes, focusing on stereoselectivity, yield, and procedural efficiency, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The stereoselective synthesis of this compound can be approached through several distinct strategies. Below is a summary of key performance indicators for three prominent methods: Sharpless Asymmetric Dihydroxylation, Biocatalytic (Enzymatic) Reduction, and Organocatalytic Decarboxylative Chlorination followed by substitution. For baseline comparison, data for a classic, non-asymmetric Grignard reaction is also included.
| Synthetic Route | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Limitations |
| Grignard Reaction | Ethylmagnesium bromide, 2,3-Butanedione | ~70-80% | 0% (Racemic) | High yield, simple, cost-effective reagents. | Produces a racemic mixture, requiring subsequent resolution. |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β / AD-mix-α, OsO₄ (cat.), Silyl (B83357) Enol Ether | 70-80% | 75-90% | High enantioselectivity, well-established, predictable stereochemistry. | Requires pre-synthesis of silyl enol ether; uses toxic and expensive osmium tetroxide. |
| Biocatalytic Reduction | Bacillus clausii BDH, NADH, Formate (B1220265) Dehydrogenase | >90% | >99% (R-selective) | Extremely high enantioselectivity, mild reaction conditions (aqueous buffer, 30°C), environmentally friendly. | Requires specific enzymes and cofactor regeneration system; substrate scope can be limited by enzyme specificity. |
| Organocatalytic Decarboxylation/Substitution | Chiral Amine Catalyst, NCS, TBAOH | ~75-85% (overall) | ~85-95% | Metal-free, avoids toxic reagents, high enantioselectivity.[1] | Requires synthesis of a specific β-ketocarboxylic acid precursor. |
Experimental Workflows and Mechanisms
Visualizing the workflow and the stereodetermining step is crucial for understanding and implementing these synthetic routes.
General Experimental Workflow
This diagram outlines the typical sequence of operations in a chemical synthesis experiment, from reaction setup to product analysis.
Caption: A generalized workflow for chemical synthesis.
Sharpless Asymmetric Dihydroxylation Pathway
This method involves the creation of a chiral osmate ester intermediate on the face of a double bond, directed by a chiral ligand.
Caption: Stereoselective pathway of Sharpless AD.
Detailed Experimental Protocols
Method 1: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from procedures for analogous ketones and involves a two-step process: synthesis of the silyl enol ether followed by asymmetric dihydroxylation.[2][3]
Step A: Synthesis of 3-methyl-2-(trimethylsilyloxy)pent-2-ene
-
To a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add 3-methylpentan-2-one (1.0 eq.) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add chlorotrimethylsilane (B32843) (TMSCl, 1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by distillation to yield the silyl enol ether.
Step B: Asymmetric Dihydroxylation
-
To a stirred mixture of AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (B31651) (1.0 eq.) in a 1:1 mixture of tert-butanol (B103910) and water at room temperature, add the silyl enol ether (1.0 eq.).
-
Stir the reaction vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of olefin) and stir for 1 hour.
-
Extract the mixture three times with ethyl acetate (B1210297).
-
Combine the organic layers, wash with 2M NaOH, then brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-3-Hydroxy-3-methylpentan-2-one. For the (S)-enantiomer, use AD-mix-α.
Method 2: Biocatalytic Reduction of 3-Methylpentane-2,3-dione
This protocol utilizes an (R)-selective butanediol (B1596017) dehydrogenase (BDH) with a cofactor regeneration system, adapted from procedures for similar diketones.[4][5]
-
Reaction Setup: Prepare a reaction vessel containing MES-NaOH buffer (50 mM, pH 6.8).
-
Add Reagents: To the buffer, add 3-methylpentane-2,3-dione (10 mM), NADH (0.3 mM), and sodium formate (30 mM).
-
Add Enzymes: Add formate dehydrogenase (5 U/mL) for cofactor regeneration and the (R)-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (1 U/mL). For enhanced activity, the buffer can be supplemented with Mn²⁺ (1 mM).
-
Reaction Conditions: Incubate the mixture at 30 °C with gentle agitation for 12 hours, monitoring the conversion by GC or HPLC.
-
Work-up: Once the reaction reaches completion, stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction and Purification: Vigorously mix and separate the organic layer. Repeat the extraction twice. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield enantiopure (R)-3-Hydroxy-3-methylpentan-2-one. Purification by chromatography is often unnecessary due to the high purity of the crude product.
Disclaimer: The experimental protocols provided are adapted from published literature for educational and comparative purposes. Researchers should consult the original publications and perform appropriate risk assessments before conducting any experiment.
References
- 1. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 3-Hydroxy-3-methylpentan-2-one's Reactivity in Aldol Condensation
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the relative reactivity of 3-Hydroxy-3-methylpentan-2-one in aldol (B89426) condensation reactions against common acyclic ketones, namely acetone (B3395972) and butanone. The analysis is grounded in fundamental principles of organic chemistry, including steric effects, electronic properties, and reaction equilibria. While direct kinetic data for this compound as a reactant is not prevalent in literature, its reactivity can be reliably inferred from its structure.
This compound, a β-hydroxy ketone (or ketol), is itself an aldol addition product. Its participation in further aldol reactions is significantly influenced by its tertiary alcohol structure and substitution pattern around the carbonyl group. This guide will explore its potential roles as both an electrophile (carbonyl acceptor) and a nucleophile (enolate donor), as well as its propensity to undergo the competing retro-aldol reaction.
Data Presentation: A Comparative Overview
The following tables summarize the structural properties and inferred reactivity of this compound in comparison to acetone and butanone.
Table 1: Structural and Physical Properties of Selected Ketones
| Property | Acetone | Butanone (MEK) | This compound |
| Molar Mass ( g/mol ) | 58.08 | 72.11 | 116.16[1][2] |
| Structure | CH₃COCH₃ | CH₃COCH₂CH₃ | CH₃COCH(OH)(CH₃)CH₂CH₃ |
| α-Hydrogens | 6 (equivalent) | 5 (2 methyl, 3 methylene) | 5 (3 methyl, 2 methylene) |
| Steric Hindrance at Carbonyl | Low | Moderate | High |
| Key Structural Feature | Simple, symmetric | Asymmetric | β-Hydroxy ketone (tertiary alcohol) |
Table 2: Relative Reactivity Comparison in Base-Catalyzed Aldol Reactions
| Reactivity Aspect | Acetone | Butanone | This compound (Inferred) |
| Electrophilicity (as acceptor) | High | Moderate | Very Low: Severe steric hindrance from the adjacent tertiary alcohol and ethyl group significantly impedes nucleophilic attack. |
| Nucleophilicity (as enolate donor) | Moderate | High (forms more substituted, thermodynamically favored enolate) | Low: While α-hydrogens are available, the resulting enolate is sterically hindered, reducing its effectiveness as a nucleophile. |
| Propensity for Retro-Aldol | N/A (not an aldol product) | N/A (not an aldol product) | High: As a ketone aldol addition product, the equilibrium often favors the starting materials.[3][4] The retro-aldol reaction is a major competing pathway. |
| Product Complexity (in self-condensation) | Single aldol product | Multiple products possible (thermo vs. kinetic enolate) | Very complex mixture expected at low yields, if any reaction occurs. |
Analysis of Relative Reactivity
The reactivity of a ketone in an aldol condensation is governed by two primary factors: the electrophilicity of its carbonyl carbon and the ease of formation and nucleophilicity of its enolate.
-
As an Electrophile: Aldehydes are generally more reactive electrophiles than ketones because they are less sterically hindered.[4][5] Among ketones, reactivity decreases with increased steric bulk around the carbonyl group. This compound possesses a highly substituted α-carbon bearing both a methyl and an ethyl group, in addition to the hydroxyl group. This creates significant steric shielding of the carbonyl carbon, making it a very poor electrophile compared to the relatively unhindered carbonyls of acetone and butanone.
-
As a Nucleophile: The formation of a nucleophilic enolate requires the abstraction of an α-proton by a base.[6] this compound has α-protons on its C1-methyl and C4-methylene groups. However, the enolate formed would be sterically bulky, hindering its ability to attack another carbonyl. Furthermore, the self-condensation of ketones is often thermodynamically unfavorable, with the equilibrium lying on the side of the reactants.[4][7]
-
Retro-Aldol Reaction: A critical reaction pathway for this compound is the retro-aldol reaction.[3] Being a β-hydroxy ketone, under the basic or acidic conditions used for aldol reactions, it can readily revert to its precursor carbonyl compounds (in this case, likely butanone and an acetone equivalent). This reverse reaction is often the most kinetically and thermodynamically favorable pathway, severely limiting its participation in any forward condensation reaction.
Experimental Protocols
No specific experimental protocols using this compound as a starting material for aldol condensation are readily found in the literature, likely due to its low reactivity and propensity for the retro-aldol reaction. Therefore, a standard protocol for a base-catalyzed crossed aldol (Claisen-Schmidt) condensation is provided below as a representative example of this class of reactions.[5][8] This reaction between an aromatic aldehyde (which cannot enolize) and a ketone is generally high-yielding.
Protocol: Claisen-Schmidt Condensation of Acetone and Benzaldehyde (B42025)
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Stir plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of 2.5 g of sodium hydroxide in 25 mL of deionized water and 20 mL of 95% ethanol. Cool this solution in an ice bath for 10-15 minutes.
-
In a separate flask, prepare a mixture of 2.1 g (2.0 mL) of benzaldehyde and 0.58 g (0.74 mL) of acetone.
-
While stirring the NaOH solution in the ice bath, add the aldehyde-ketone mixture dropwise over a period of 5 minutes.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes. A yellow precipitate (dibenzalacetone) should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water until the filtrate is neutral.
-
Allow the product to air dry. Recrystallize from ethanol if further purification is needed.
Mandatory Visualizations
The following diagrams illustrate the key chemical principles and workflows discussed.
Caption: General mechanism of a base-catalyzed aldol addition reaction.
Caption: Competing reaction pathways for this compound.
References
- 1. (3R)-3-Hydroxy-3-methylpentan-2-one | C6H12O2 | CID 12261370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. jackwestin.com [jackwestin.com]
Comparative Cytotoxicity of Alpha-Hydroxy Ketones in Cell-Based Assays: A Guide for Researchers
A detailed analysis of the cytotoxic effects of 2-hydroxyacetophenone (B1195853), 2-hydroxypropiophenone (B1664086), and 3-hydroxy-2-butanone, providing researchers with essential data for drug development and scientific research.
This guide offers a comparative overview of the cytotoxicity of three alpha-hydroxy ketones: 2-hydroxyacetophenone, 2-hydroxypropiophenone, and 3-hydroxy-2-butanone (also known as acetoin). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use and potential therapeutic applications of these compounds. While direct comparative studies are limited, this document synthesizes available data on their individual cytotoxic profiles, mechanisms of action, and impact on cellular signaling pathways.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic potency of these alpha-hydroxy ketones is challenging due to the lack of standardized testing across the same cell lines and conditions. However, individual studies provide insights into their relative toxicities.
| Compound | Cell Line/Organism | Assay | Endpoint | Result | Citation |
| 2-Hydroxyacetophenone | Not Specified | Not Specified | IC50 | > 100 mg/L (120 h) | [1] |
| 2,5-Dihydroxyacetophenone (related compound) | U266 (Multiple Myeloma) | Not Specified | - | Induces apoptosis | [2][3] |
| 3-Hydroxy-2-butanone (Acetoin) | Lactococcus lactis | Not Specified | - | Damages DNA and proteins | [4] |
Note: The data for 2-hydroxyacetophenone is from a safety assessment and lacks specific experimental details. The information for 2,5-dihydroxyacetophenone, a structurally related compound, is included to provide potential insights into the mechanism of action. Data for 3-hydroxy-2-butanone is from a bacterial model and may not be directly translatable to mammalian cells. No quantitative cytotoxicity data for 2-hydroxypropiophenone in cell-based assays was identified in the reviewed literature.
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic mechanisms of these alpha-hydroxy ketones appear to be distinct, targeting different cellular components and signaling cascades.
2-Hydroxyacetophenone
While direct evidence for 2-hydroxyacetophenone is scarce, a study on the related compound, 2,5-dihydroxyacetophenone (DHAP) , revealed its ability to induce apoptosis in multiple myeloma cells.[2][3] This process is mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[2][3] DHAP treatment leads to the sustained activation of JNK, ERK1/2, and p38 MAPKs, which are crucial regulators of cell proliferation, differentiation, and apoptosis.[2] This activation culminates in the cleavage of PARP and the activation of caspases-3, -8, and -9, key executioners of apoptosis.[2][3] Furthermore, DHAP was found to downregulate several oncogenic gene products, including Bcl-xl, Bcl-2, and Cyclin D1, while upregulating the expression of pro-apoptotic Bax and the cell cycle inhibitor p21.[2]
A derivative of 2-hydroxyacetophenone, 2'-Hydroxychalcone , has also been shown to induce autophagy and apoptosis in breast cancer cells. This is achieved through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[5][6]
Figure 1. Proposed signaling pathway for 2,5-dihydroxyacetophenone-induced apoptosis.
2-Hydroxypropiophenone
No specific information regarding the cytotoxic mechanism or the affected signaling pathways for 2-hydroxypropiophenone was found in the available literature. Further research is required to elucidate its biological activity.
3-Hydroxy-2-butanone (Acetoin)
In the bacterium Lactococcus lactis, the toxicity of acetoin (B143602) has been attributed to its keto group, which is responsible for causing damage to DNA and proteins.[4] However, its mechanism of action in mammalian cells is not well-documented in the context of cytotoxicity. Research on 3-hydroxy-2-butanone has often focused on its role in bacterial pathogenesis and its effects as a volatile organic compound in plant interactions rather than its direct cytotoxicity to mammalian cells.[7][8]
Experimental Protocols
Standardized cell-based assays are crucial for determining and comparing the cytotoxicity of compounds. The following are detailed protocols for two commonly used assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the alpha-hydroxy ketones. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the activity of this released LDH.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay to seed and treat the cells with the alpha-hydroxy ketones.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).
Conclusion
This guide provides a summary of the currently available cytotoxicity data for 2-hydroxyacetophenone, 2-hydroxypropiophenone, and 3-hydroxy-2-butanone. While a direct, quantitative comparison is limited by the available literature, the information presented highlights the different potential mechanisms of action for these compounds. 2-hydroxyacetophenone and its derivatives show promise in inducing apoptosis through established signaling pathways like MAPK and NF-κB. The cytotoxic potential of 3-hydroxy-2-butanone in mammalian cells and the biological activity of 2-hydroxypropiophenone remain areas that require further investigation. The provided experimental protocols for standard cytotoxicity assays offer a framework for researchers to conduct their own comparative studies to further elucidate the cytotoxic profiles of these alpha-hydroxy ketones.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
A Head-to-Head Comparison: GC-FID vs. GC-MS for the Analysis of 3-Hydroxy-3-methylpentan-2-one
For researchers and professionals in drug development, the accurate and reliable quantification of compounds such as 3-Hydroxy-3-methylpentan-2-one is paramount. This volatile organic compound, a tertiary alcohol and a ketone, necessitates precise analytical methodologies for its determination in various matrices. Gas chromatography (GC) is the technique of choice for such volatile analytes, and the selection of an appropriate detector is a critical decision that influences the quality and utility of the analytical results. This guide provides an objective, head-to-head comparison of two common GC detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the analysis of this compound, supported by extrapolated experimental data and detailed protocols.
Executive Summary: Key Differences at a Glance
Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the analysis of volatile compounds. However, they operate on different principles, leading to significant differences in their capabilities.
GC-FID is a robust and cost-effective technique that provides excellent quantitative data for most organic compounds. It is known for its wide linear range and high precision. However, its primary limitation is its inability to provide structural information for compound identification.
GC-MS , on the other hand, combines the separation power of GC with the detection and identification capabilities of mass spectrometry. This technique provides both quantitative and qualitative data, allowing for the confident identification of unknown compounds and the sensitive quantification of target analytes. While more expensive and complex to operate, GC-MS offers unparalleled selectivity and sensitivity.[1]
Quantitative Performance Comparison
The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for identification, the required sensitivity, and budget constraints. The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using both techniques. The data presented is a representative extrapolation based on the analysis of similar ketone and volatile organic compounds.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 3 - 30 ng/mL | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Selectivity | Moderate | High | Very High |
| Identification Capability | No | Yes | Yes |
| Cost | Low | High | High |
| Ease of Use | High | Moderate | Moderate |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for the analysis of this compound using GC-FID and GC-MS.
Sample Preparation
For the analysis of volatile compounds like this compound, headspace sampling is a common and effective sample preparation technique that minimizes matrix effects.[2]
-
Sample Collection: Collect the sample matrix (e.g., biological fluid, reaction mixture) in a clean, airtight vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 3-Hydroxy-3-methylbutan-2-one) to all samples, calibration standards, and quality control samples.
-
Vial Sealing: Immediately seal the vials with a PTFE-lined septum and aluminum cap.
-
Incubation: Place the vials in a headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.
-
Injection: A heated gas-tight syringe is used to withdraw a specific volume of the headspace gas and inject it into the GC inlet.
GC-FID Method
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 280°C
-
Data Acquisition: The FID signal is recorded as a function of time. Quantification is based on the peak area of the analyte relative to the internal standard.
GC-MS Method
-
Gas Chromatograph-Mass Spectrometer: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column and GC Conditions: Same as the GC-FID method.
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer:
-
Full Scan Mode: Scan range of m/z 40-200 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 59, 87, 116) and the internal standard to enhance sensitivity and selectivity.[3]
-
-
Data Acquisition and Analysis: The mass spectrometer records the abundance of ions at different mass-to-charge ratios. Compound identification is achieved by comparing the acquired mass spectrum with a reference library (e.g., NIST). Quantification is performed by integrating the peak area of the selected ions.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key decision points, the following diagrams were created using Graphviz.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical comparison of GC-FID and GC-MS for the target analysis.
Conclusion: Making the Right Choice
The decision between GC-FID and GC-MS for the analysis of this compound hinges on the specific analytical needs.
Choose GC-FID when:
-
The identity of the analyte is already known and routine quantification is the primary goal.
-
Cost-effectiveness and high sample throughput are major considerations.
-
The expected concentration of the analyte is well above the detection limits of the FID.
Choose GC-MS when:
-
Absolute confirmation of the analyte's identity is required.
-
High sensitivity is necessary to detect trace levels of the compound.
-
The sample matrix is complex, and high selectivity is needed to differentiate the analyte from interfering components.
-
Both qualitative and quantitative data are essential for the research or development objectives.
References
A Comparative Analysis of the Organoleptic Properties of 3-Hydroxy-3-methylpentan-2-one Isomers: A Theoretical and Methodological Overview
A definitive comparative analysis of the organoleptic properties of the (R)- and (S)-enantiomers of 3-Hydroxy-3-methylpentan-2-one is currently limited by the lack of publicly available experimental data. Scientific literature and flavor databases do not provide specific details on the odor and taste profiles of these individual isomers. This guide, therefore, offers a comprehensive overview of the principles of chiral perception in flavor and fragrance chemistry, presents the available physicochemical data for the target isomers, and details a standard methodology for conducting such a comparative sensory analysis.
The Role of Chirality in Organoleptic Perception
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the perception of taste and smell. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the chiral environment of biological systems, such as olfactory and gustatory receptors.[1][2] This differential interaction can lead to significant variations in their perceived organoleptic properties, including odor character, intensity, and taste profile.[1][3]
A classic example is the carvone (B1668592) molecule: (R)-(-)-carvone is characteristic of spearmint, while its enantiomer, (S)-(+)-carvone, has a caraway-like scent.[4] Similarly, the enantiomers of limonene (B3431351) are perceived as orange ((R)-(+)-limonene) and lemon ((S)-(-)-limonene).[1] These differences arise because the olfactory receptors in the nose are themselves chiral proteins, and thus can form diastereomeric complexes with the chiral odorant molecules, leading to different neural signals being sent to the brain.
For the isomers of this compound, it is plausible that the (R) and (S) enantiomers also exhibit distinct organoleptic properties. However, without specific experimental data from sensory panel evaluations or techniques like Gas Chromatography-Olfactometry (GC-O), any description of their individual smell and taste would be purely speculative.
Physicochemical Properties of this compound Isomers
While organoleptic data is scarce, the fundamental physicochemical properties of the individual enantiomers have been documented. This information is crucial for any future sensory analysis.
| Property | (3R)-3-Hydroxy-3-methylpentan-2-one | (3S)-3-Hydroxy-3-methylpentan-2-one |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol |
| IUPAC Name | (3R)-3-hydroxy-3-methylpentan-2-one | (3S)-3-hydroxy-3-methylpentan-2-one |
| CAS Number | 133645-41-7 | Not available |
| Predicted XLogP3 | 0.4 | Not available |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
Data sourced from PubChem.
Experimental Protocols for Organoleptic Analysis
To definitively compare the organoleptic properties of the this compound isomers, a systematic sensory evaluation would be required. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for such an analysis.[2][5][6]
Gas Chromatography-Olfactometry (GC-O) Protocol:
-
Sample Preparation: Pure samples of each enantiomer are diluted in an appropriate solvent (e.g., ethanol (B145695) or diethyl ether) to a suitable concentration for analysis.
-
Gas Chromatographic Separation: The samples are injected into a gas chromatograph equipped with a chiral stationary phase column. This specialized column separates the (R) and (S) enantiomers based on their differential interactions with the chiral selector in the column. The GC oven temperature is programmed to ensure good separation of the compounds.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other portion is directed to a sniffing port.
-
Olfactometry: Trained sensory panelists sniff the effluent from the sniffing port. As each compound elutes from the column, the panelists record the time, duration, intensity, and a qualitative description of the perceived odor.
-
Data Analysis: The data from the chemical detector (FID or MS) and the sensory panel are combined. This allows for the direct correlation of a specific chemical compound (in this case, each enantiomer) with its perceived odor characteristics. Odor activity values (OAVs) can be calculated by dividing the concentration of each compound by its odor detection threshold to estimate its contribution to the overall aroma.
Below is a DOT script visualizing the general workflow of a GC-O analysis.
Caption: General workflow for Gas Chromatography-Olfactometry (GC-O).
Signaling Pathways and Logical Relationships
The differential perception of enantiomers is rooted in their interaction with olfactory receptors (ORs), which are G-protein coupled receptors located on the surface of olfactory sensory neurons. The binding of an odorant to an OR initiates a signal transduction cascade that ultimately leads to the perception of smell. The "lock and key" or "hand in glove" analogy is often used to describe this interaction; the chiral odorant (the "key" or "hand") must fit into the chiral binding pocket of the receptor (the "lock" or "glove").[7]
The following DOT script illustrates this concept of chiral discrimination at the receptor level.
Caption: Chiral discrimination by olfactory receptors.
References
- 1. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 2. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-3-methylpentan-2-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Hydroxy-3-methylpentan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this chemical waste stream effectively.
Hazard Identification and Immediate Safety Precautions
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should occur in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Density | 0.971 g/mL at 25 °C | [2] |
| Boiling Point | 140-141 °C | [2] |
| Refractive Index | n20/D 1.415 | [2] |
| GHS Hazard Codes | H226, H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol: Waste Collection and Disposal
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory, at or near the point of waste generation, for accumulating hazardous waste.[3] This area must be under the control of the laboratory personnel.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with this compound, such as a glass bottle or a suitable plastic container.[4][5] The original container may be used if it is in good condition.[5]
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[6][7]
-
The container must be in good condition, free from cracks or deterioration.[7]
-
-
Label the Waste Container:
-
Waste Accumulation:
-
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) capable of removing the chemical residue.[7]
-
The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[7]
-
After triple-rinsing and air drying, the original hazard labels on the empty container should be defaced, and it can then be disposed of as regular solid waste.[7][8]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[3][5][8]
-
Follow their specific procedures for waste hand-off. A common disposal method for flammable liquids is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H12O2 | CID 225147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
